4-tert-Butylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-tert-butyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBDQJTQTVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370888 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-67-5 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-tert-Butylphenyl Isocyanate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylphenyl isocyanate is an aromatic isocyanate that serves as a valuable reagent and building block in organic synthesis. Its unique chemical structure, featuring a reactive isocyanate group and a bulky tert-butyl substituent, imparts specific properties that are leveraged in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and agrochemicals. The isocyanate functional group is highly susceptible to nucleophilic attack, allowing for the formation of ureas, carbamates, and other derivatives. This guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, complete with detailed experimental protocols and mechanistic diagrams to support researchers in their scientific endeavors.
Chemical and Physical Properties
This compound is a combustible liquid that requires careful handling due to its toxicity and reactivity. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 1943-67-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Liquid | - |
| Boiling Point | 236-237 °C (lit.) | [1] |
| Density | 0.986 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5190 (lit.) | [1] |
| Flash Point | 98.9 °C (closed cup) | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, as well as respiratory sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this chemical.
| Hazard Statement | Code |
| Acute Toxicity, Oral | H302 |
| Acute Toxicity, Dermal | H312 |
| Acute Toxicity, Inhalation | H332 |
| Skin Irritation | H315 |
| Skin Sensitization | H317 |
| Eye Irritation | H319 |
| Respiratory Sensitization | H334 |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of 4-tert-butylaniline with a phosgene equivalent, such as triphosgene. This method avoids the use of highly toxic phosgene gas.
Experimental Protocol: Synthesis from 4-tert-Butylaniline using Triphosgene
This protocol is adapted from a general procedure for the synthesis of isocyanates from anilines.[3][4]
Materials:
-
4-tert-Butylaniline
-
Triphosgene
-
Triethylamine (Et₃N) or n-Hex₃N
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 4-tert-butylaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 4-tert-butylaniline solution dropwise to the stirred triphosgene solution at 0 °C.
-
After the addition is complete, slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate around 2270 cm⁻¹).
-
Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Reactivity and Applications in Organic Synthesis
The isocyanate group in this compound is a powerful electrophile, readily reacting with a wide range of nucleophiles. This reactivity is central to its application in the synthesis of various functional groups.
Reaction with Amines to Form Ureas
One of the most common and important reactions of isocyanates is their reaction with primary or secondary amines to form substituted ureas. This reaction is typically fast and high-yielding.
This protocol is based on a general procedure for the synthesis of diarylureas.
Materials:
-
This compound
-
Aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
The reaction is often exothermic, and a precipitate of the urea product may form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
If a precipitate has formed, collect the solid product by filtration.
-
Wash the solid with cold dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(4-(tert-butyl)phenyl)-3-phenylurea.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile and important reagent in organic synthesis, particularly for the preparation of substituted ureas and other nitrogen-containing compounds. Its synthesis from readily available starting materials and its predictable reactivity make it a valuable tool for medicinal and materials chemists. Proper handling and safety precautions are essential when working with this compound. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the research laboratory.
References
4-tert-Butylphenyl isocyanate molecular weight and formula
This technical guide provides an in-depth overview of 4-tert-Butylphenyl isocyanate, a significant chemical intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, and a conceptual synthetic pathway.
Core Chemical Properties
This compound is an organic compound featuring a tert-butyl group and an isocyanate functional group attached to a benzene ring.[1][2][3] Its chemical characteristics are pivotal for its application in various synthetic processes.
A summary of its key quantitative data is presented below for straightforward reference.
| Property | Value |
| Molecular Formula | C11H13NO[2][4] |
| Molecular Weight | 175.23 g/mol [1][2][5] |
| Density | 0.986 g/mL at 25 °C[1][5][6] |
| Boiling Point | 236-237 °C[1][5][6] |
| Refractive Index | n20/D 1.5190[1][3][5] |
| CAS Number | 1943-67-5[1][2][5] |
Conceptual Synthesis Protocol
The synthesis of aryl isocyanates such as this compound can be approached through several established chemical transformations. A common and effective method involves the phosgenation of the corresponding aniline. The following is a generalized experimental protocol for the synthesis of this compound from 4-tert-Butylaniline.
Disclaimer: This is a conceptual outline and should not be performed without consulting detailed, peer-reviewed experimental procedures and adhering to all laboratory safety protocols. Isocyanates and phosgene are hazardous materials and require specialized handling.
Objective: To synthesize this compound via the phosgenation of 4-tert-Butylaniline.
Materials:
-
4-tert-Butylaniline
-
Phosgene (or a phosgene equivalent like triphosgene)
-
An inert solvent (e.g., toluene, chlorobenzene)
-
A suitable base (e.g., triethylamine, pyridine) for scavenging HCl byproduct
General Procedure:
-
Reaction Setup: A solution of 4-tert-Butylaniline in an inert, dry solvent is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet for the introduction of phosgene. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Phosgenation: Phosgene is carefully introduced into the stirred solution of the aniline. The reaction is exothermic and may require cooling to maintain a controlled temperature. The reaction proceeds through the formation of a carbamoyl chloride intermediate.
-
Thermal Decomposition: The reaction mixture is then heated to induce the elimination of hydrogen chloride (HCl) from the carbamoyl chloride intermediate, yielding the desired this compound. The HCl byproduct is neutralized by the added base or removed by purging with an inert gas.
-
Work-up and Purification: Upon completion of the reaction, the solvent and any volatile byproducts are removed, typically by distillation. The crude this compound is then purified, commonly by vacuum distillation, to yield the final product.
Visualized Synthetic Pathway
The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.
Caption: Conceptual workflow for the synthesis of this compound.
References
- 1. 4-叔丁基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(tert-Butyl)phenyl isocyanate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound 97 1943-67-5 [sigmaaldrich.com]
- 4. georganics.sk [georganics.sk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 1943-67-5 [chemicalbook.com]
The Reactivity of the Isocyanate Group on 4-tert-Butylphenyl Isocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity makes them valuable reagents in a multitude of chemical transformations, most notably in the synthesis of polyurethanes, ureas, and carbamates. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group on 4-tert-Butylphenyl isocyanate.
The presence of a tert-butyl group in the para position of the phenyl ring significantly influences the electronic and steric properties of the isocyanate moiety. This guide will delve into the general principles of isocyanate reactivity, the specific effects of the 4-tert-butyl substituent, present illustrative quantitative data, and provide detailed experimental protocols for key reactions and analytical procedures.
General Reactivity of the Isocyanate Group
The isocyanate group is a linear cumulene system with a highly electrophilic carbon atom situated between two electronegative atoms, nitrogen and oxygen. This electronic arrangement makes the carbon atom susceptible to nucleophilic attack. The general order of reactivity for common nucleophiles with isocyanates is typically: primary amines > secondary amines > alcohols > water > phenols > thiols.[1]
The reaction with nucleophiles containing an active hydrogen, such as amines and alcohols, proceeds via a nucleophilic addition mechanism. This typically involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom.
Influence of the 4-tert-Butyl Group on Reactivity
The reactivity of the isocyanate group on an aromatic ring is modulated by the nature of the substituents on the ring. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The tert-butyl group is an electron-donating group (EDG) through induction. This has the effect of increasing the electron density on the aromatic ring, which in turn reduces the electrophilicity of the isocyanate carbon atom. Consequently, this compound is expected to be less reactive than unsubstituted phenyl isocyanate or phenyl isocyanates bearing electron-withdrawing groups (EWGs). This can be quantitatively understood through the framework of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[2][3][4] The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the reaction type, and σ (sigma) is the substituent constant. The tert-butyl group has a negative σ value, indicating its electron-donating nature, which, for a reaction with a positive ρ value (typical for nucleophilic attack on the isocyanate), leads to a slower reaction rate compared to the unsubstituted analog.
Steric Effects: The tert-butyl group is sterically bulky.[5][6] While it is in the para position and thus does not directly hinder the approach of nucleophiles to the isocyanate group, its presence can influence the overall molecular packing and solvation, which may have a minor effect on reactivity.
Quantitative Reactivity Data
While specific kinetic data for this compound is not extensively available in the literature, the following tables provide illustrative data for reactions of phenyl isocyanates with various nucleophiles. These values are intended to provide a comparative understanding of the expected reactivity.
Table 1: Illustrative Reaction Conditions for the Synthesis of Urea Derivatives from this compound
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | > 90 |
| Secondary Aliphatic | Piperidine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | > 95 |
| Primary Aromatic | Aniline | Dichloromethane (DCM) | 4 - 8 | Room Temperature | 85 - 95 |
| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 6 - 12 | Room Temperature | > 90 |
Data is illustrative and based on general reactivity patterns of substituted isocyanates.[7]
Table 2: Illustrative Kinetic Data for the Reaction of Phenyl Isocyanates with Alcohols
| Isocyanate Substituent | Alcohol | Catalyst | Solvent | Relative Rate Constant |
| 4-Nitro (EWG) | n-Butanol | None | Toluene | ~10 |
| Unsubstituted | n-Butanol | None | Toluene | 1 |
| 4-tert-Butyl (EDG) | n-Butanol | None | Toluene | < 1 (Expected) |
| Unsubstituted | tert-Butanol | None | Toluene | ~0.1 |
Data is illustrative and intended to show relative reactivity trends. The reactivity of alcohols generally follows the order: primary > secondary > tertiary due to steric hindrance.
Experimental Protocols
Quantification of Isocyanate Content by Titrimetric Method (Dibutylamine Back-Titration)
This method is a standard for determining the total isocyanate content.[8]
Materials:
-
This compound sample
-
Di-n-butylamine (DBA), 0.9 M solution in anhydrous Toluene[9]
-
Hydrochloric acid (HCl), standardized 1 M solution in Isopropyl alcohol[9]
-
Anhydrous Toluene[9]
-
Methanol[9]
-
Potentiometric titrator with a suitable electrode or a pH indicator.
Procedure:
-
Sample Preparation: Accurately weigh approximately 3g of the this compound sample into a 250 mL conical flask.[10]
-
Add 20 mL of anhydrous Toluene to dissolve the sample.[10]
-
Reaction with DBA: Add exactly 20 mL of the 0.9 M di-n-butylamine solution to the flask.[10]
-
Stopper the flask, swirl to mix, and let it stand for at least 20 minutes at room temperature to ensure complete reaction between the isocyanate and the amine.[10]
-
Quenching: Add 100 mL of Isopropyl alcohol to the flask.[10]
-
Blank Determination: Perform a blank titration under the same conditions but without the isocyanate sample.[9]
-
Titration: Titrate the sample solution with the standardized 1 M HCl solution to the endpoint. The endpoint can be determined potentiometrically.[10]
Calculation of %NCO: %NCO = [((V_blank - V_sample) × N_HCl × 42.02) / W_sample] × 100
Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
42.02 = molecular weight of the NCO group
-
W_sample = weight of the sample (g)
In-situ Monitoring of Isocyanate Reactions by FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for real-time monitoring of isocyanate consumption during a reaction.[8] The asymmetrical N=C=O stretch provides a convenient spectroscopic marker between 2250 and 2285 cm⁻¹.[11]
Materials and Equipment:
-
FT-IR spectrometer equipped with a fiber-optic ATR probe[12]
-
Reaction vessel
-
This compound
-
Reactant (e.g., alcohol, amine)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Setup: Set up the reaction in a vessel equipped with the ATR probe.
-
Background Spectrum: Record a background spectrum of the solvent and the initial reactant (e.g., alcohol solution).
-
Reaction Initiation: Add the this compound to the reaction vessel to initiate the reaction.
-
Data Acquisition: Collect FT-IR spectra at regular intervals (e.g., every 60 seconds).
-
Analysis: Monitor the decrease in the intensity of the isocyanate peak around 2250-2285 cm⁻¹ over time. The peak area can be integrated to determine the concentration of unreacted isocyanate at each time point, allowing for the determination of reaction kinetics.[11]
Synthesis of N-(4-tert-Butylphenyl)-N'-(benzyl)urea
This protocol describes the synthesis of a urea derivative from this compound and benzylamine.[7]
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)[7]
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzylamine (1.0 eq) in 20 mL of anhydrous DCM.
-
To this solution, add a solution of this compound (1.0 eq) in 10 mL of anhydrous DCM dropwise over 5 minutes with stirring at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate should form. Filter the solid product and wash with a small amount of cold DCM.
-
Dry the solid under vacuum to yield the desired urea.
Mandatory Visualizations
Caption: Generalized reaction pathway for the nucleophilic addition to this compound.
Caption: Experimental workflow for the quantification of isocyanate content by back-titration.
Caption: Logical relationship of substituent electronic effects on phenyl isocyanate reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 4-tert-Butylphenyl Isocyanate
Introduction
Spectroscopic Data Summary
The following tables are structured for the presentation of quantitative spectroscopic data for 4-tert-Butylphenyl isocyanate.
Table 1: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| Data not available | ||||
| Data not available |
Table 2: ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.
-
To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient due to the high natural abundance of protons.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
References
Navigating the Solubility of 4-tert-Butylphenyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylphenyl isocyanate in organic solvents. As a crucial building block in pharmaceutical synthesis and other industrial applications, a thorough understanding of its solubility and reactivity is paramount for process development, formulation, and safety. While specific quantitative solubility data is not widely available in public literature, this document compiles the existing knowledge on its physical properties, qualitative solubility, and relevant experimental protocols for its analysis.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting its behavior in various solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 1943-67-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 236-237 °C (lit.) | [1][2] |
| Density | 0.986 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.5190 (lit.) | [1][2] |
| Flash Point | 98.9 °C (closed cup) | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile and Solvent Reactivity
Direct, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not readily found in publicly accessible scientific literature and databases. However, based on its chemical structure and documented applications, a qualitative understanding of its solubility can be established.
Qualitative Solubility:
This compound is a nonpolar molecule due to the presence of the phenyl and tert-butyl groups. Following the principle of "like dissolves like," it is expected to be soluble in a variety of common organic solvents. Its application in syntheses where it is reacted in solvents such as toluene confirms its solubility in aromatic hydrocarbons.
-
High Solubility is expected in:
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylene
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl acetate
-
-
Limited to No Solubility is expected in:
-
Water: Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. Therefore, it is considered insoluble and reactive in water.
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) and primary/secondary amines will react with the isocyanate group. While it may initially dissolve, a chemical reaction will occur.
-
Reactivity with Solvents:
The isocyanate functional group (-N=C=O) is highly electrophilic and will react with nucleophiles. This reactivity is a critical consideration when selecting a solvent.
-
Protic Solvents (e.g., alcohols, amines, water): These will react to form urethanes, ureas, and other derivatives. Such solvents should be avoided unless the reaction is intended.
-
Aprotic Solvents: Most aprotic solvents are suitable for dissolving this compound without reaction under ambient conditions. However, it is crucial to use anhydrous (dry) solvents, as trace amounts of water can lead to degradation of the isocyanate.
Experimental Protocol for Isocyanate Content Determination (Adaptable for Solubility Studies)
A standard method for determining the concentration of isocyanate groups in a sample is through back-titration. This protocol, based on established standards, can be adapted to determine the saturation solubility of this compound in a given solvent.
Principle:
An excess of a standard solution of di-n-butylamine in an inert solvent is reacted with the isocyanate. The unreacted di-n-butylamine is then titrated with a standard solution of hydrochloric acid.
Reagents and Equipment:
-
This compound
-
Anhydrous Toluene
-
Di-n-butylamine solution in toluene (e.g., 0.9 mol/L)
-
Standardized hydrochloric acid in isopropanol (e.g., 1 mol/L)
-
Methanol or Isopropanol
-
Automatic potentiometric titrator
-
Glass electrode
-
Magnetic stirrer and stir bars
-
Glass beakers and volumetric glassware
Procedure:
-
Blank Determination:
-
To a glass beaker, add 30 mL of anhydrous toluene and 20.0 mL of the di-n-butylamine solution.
-
Seal the beaker and stir for 10 minutes.
-
Add 30 mL of methanol and titrate with the standardized hydrochloric acid solution to the equivalence point. Record the volume of titrant used (V_blank).
-
-
Sample Analysis:
-
Accurately weigh a known amount of the this compound sample into a beaker.
-
Add 30 mL of anhydrous toluene and stir until the sample is completely dissolved.
-
Add 20.0 mL of the di-n-butylamine solution, seal the beaker, and stir for 10 minutes.
-
Add 30 mL of methanol.
-
Titrate with the standardized hydrochloric acid solution to the equivalence point. Record the volume of titrant used (V_sample).
-
Adaptation for Solubility Determination:
To determine the solubility, a saturated solution of this compound in the desired anhydrous solvent would be prepared at a specific temperature. A known volume of the clear supernatant would then be taken and analyzed using the titration protocol described above to determine the concentration of the dissolved isocyanate.
Workflow for Isocyanate Analysis
The logical flow of the experimental protocol for determining the isocyanate content is illustrated in the following diagram.
Caption: Workflow for the determination of isocyanate content via back-titration.
Conclusion
This technical guide has synthesized the available information regarding the solubility of this compound in organic solvents. While quantitative data is scarce, its chemical properties strongly suggest good solubility in a range of aprotic organic solvents. Researchers and professionals in drug development should exercise caution regarding its high reactivity with protic solvents and ambient moisture. The provided experimental protocol offers a robust method for the analysis of isocyanate content, which can be readily adapted for solubility determination in specific solvent systems. Careful consideration of both solubility and reactivity is essential for the successful and safe application of this versatile chemical intermediate.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-tert-Butylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 4-tert-Butylphenyl isocyanate. Due to a lack of publicly available, specific experimental thermal analysis data for this compound, this guide synthesizes information from safety data sheets, general principles of isocyanate chemistry, and data from analogous aromatic isocyanates. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to perform their own thermal stability assessments.
Introduction to the Thermal Properties of this compound
This compound is an aromatic isocyanate characterized by a reactive isocyanate (-N=C=O) group and a bulky tert-butyl substituent on the phenyl ring. The isocyanate group is highly susceptible to reaction with nucleophiles and can undergo self-polymerization at elevated temperatures. The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in chemical synthesis.
While stable under normal storage conditions, this compound can decompose at elevated temperatures. During a fire, it is expected to generate irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[1]. The flash point of this compound has been reported to be 98.9 °C, indicating its flammability[2].
Predicted Thermal Decomposition Profile
Based on the thermal behavior of other aromatic isocyanates, the decomposition of this compound is anticipated to occur at temperatures significantly above its boiling point (236-237 °C)[2][3]. The thermal degradation of aromatic isocyanates within polyurethane matrices has been observed to occur in the range of 430 °C to 540 °C. However, the decomposition of the pure, neat compound may occur at lower temperatures. Studies on the thermal decomposition of related compounds, such as 1,3-diphenyl urea to phenyl isocyanate, have been conducted at temperatures between 350-450 °C. It is reasonable to infer that the onset of significant thermal decomposition for this compound will likely be in a similar range.
Quantitative Thermal Analysis Data (Estimated)
The following table summarizes the expected, though not experimentally confirmed, thermal properties of this compound. These values are estimations based on the properties of analogous compounds and should be verified through experimental analysis.
| Parameter | Estimated Value | Source/Basis |
| Boiling Point | 236-237 °C | [2][3] |
| Flash Point | 98.9 °C | [2] |
| Onset of Decomposition (TGA, in N₂) | > 250 °C | General knowledge of aromatic isocyanate stability |
| Major Decomposition Region (TGA, in N₂) | 300 - 500 °C | Analogy to similar aromatic isocyanates |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [1] |
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the temperature of maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss in distinct temperature regions.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting, crystallization, and decomposition events.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 450 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy change (ΔH) for each event by integrating the peak area.
-
Visualizations
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through several pathways, including dimerization, trimerization, and fragmentation. The following diagram illustrates a plausible decomposition scheme.
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Workflow for Thermal Analysis
The logical flow for conducting a comprehensive thermal analysis of this compound is depicted below.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
References
4-tert-Butylphenyl Isocyanate: A Versatile Intermediate in Chemical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
4-tert-Butylphenyl isocyanate is a key chemical intermediate characterized by its reactive isocyanate group and the sterically hindering tert-butyl moiety. This unique combination of features makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in the synthesis of ureas and carbamates as potential kinase inhibitors. Detailed experimental protocols and safety information are also provided to facilitate its use in a research and development setting.
Chemical and Physical Properties
This compound is a combustible liquid that should be stored in a cool environment (2-8°C)[1]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1943-67-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Boiling Point | 236-237 °C (lit.) | [1] |
| Density | 0.986 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5190 (lit.) | [1] |
| Flash Point | 98.9 °C (closed cup) | [1] |
Synthesis of this compound
A common and effective method for the synthesis of aromatic isocyanates is the reaction of the corresponding primary amine with phosgene or a phosgene equivalent, such as triphosgene. The following protocol details the synthesis of this compound from 4-tert-butylaniline using triphosgene.
Experimental Protocol: Synthesis from 4-tert-Butylaniline and Triphosgene
Materials:
-
4-tert-butylaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), dissolve triphosgene (0.33 equivalents relative to the amine) in anhydrous DCM.
-
Amine Addition: To this stirred solution, add a solution of 4-tert-butylaniline (1.0 equivalent) in anhydrous DCM dropwise at 0 °C (ice bath).
-
Base Addition: Following the addition of the amine, add a solution of triethylamine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Applications as a Chemical Intermediate
The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity makes this compound a valuable intermediate in the synthesis of a variety of organic compounds, most notably ureas and carbamates.
Synthesis of Substituted Ureas
The reaction of this compound with primary or secondary amines yields N,N'-substituted ureas. These urea derivatives are prevalent in medicinal chemistry, with many exhibiting biological activity as kinase inhibitors.[2]
General Reaction Scheme for Urea Synthesis:
Caption: General reaction for urea synthesis.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Isocyanate Addition: To the stirred amine solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution. The progress can be monitored by TLC.
-
Work-up and Purification: If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Synthesis of Carbamates
This compound reacts with alcohols to form carbamates (urethanes). Carbamate moieties are also important in medicinal chemistry, often used to improve the pharmacokinetic properties of drug molecules.[3]
General Reaction Scheme for Carbamate Synthesis:
Caption: General reaction for carbamate synthesis.
Materials:
-
This compound
-
Alcohol of choice
-
Anhydrous solvent (e.g., Toluene, THF)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) for less reactive alcohols)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent. If a catalyst is used, it is added at this stage.
-
Isocyanate Addition: Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the alcohol. The reaction progress can be monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a small amount of water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Application in Drug Discovery: Kinase Inhibitors
Many urea-based compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] A prominent example is Sorafenib, a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway.[1][4][5] The synthesis of Sorafenib and its analogues often involves the reaction of an isocyanate with an appropriate amine. The use of this compound allows for the introduction of a bulky, lipophilic group which can influence the binding affinity and selectivity of the resulting inhibitor.
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers. RAF kinases are key components of this pathway, and their inhibition is a validated therapeutic strategy.[1][7]
Simplified RAF/MEK/ERK Signaling Pathway and Inhibition by Urea Derivatives:
Caption: RAF/MEK/ERK signaling pathway inhibition.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[1]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a suitable respirator.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly for the preparation of biologically active molecules. Its ability to readily form ureas and carbamates makes it a key building block in the design and synthesis of novel therapeutic agents, such as kinase inhibitors. The protocols and information provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical reagent.
References
- 1. apexbt.com [apexbt.com]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Raf Kinase Inhibitor Sorafenib Inhibits JAK-STAT Signal Transduction in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the chemistry of aryl isocyanates
An In-depth Technical Guide to the Chemistry of Aryl Isocyanates
Introduction
Aryl isocyanates are a class of organic compounds containing the isocyanate functional group (-N=C=O) attached to an aromatic ring. The cumulative double bonds in the isocyanate group make the central carbon atom highly electrophilic, rendering these compounds extremely reactive towards a wide range of nucleophiles. This high reactivity makes them crucial intermediates in organic synthesis, particularly in the production of polyurethanes, polyureas, agrochemicals, and pharmaceuticals. Their versatility and utility in forming stable carbamate and urea linkages have cemented their importance in industrial chemistry and drug development.
The reactivity of the isocyanate group is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing reactivity, while electron-donating groups have the opposite effect.[1][2]
Synthesis of Aryl Isocyanates
The synthesis of aryl isocyanates can be broadly categorized into phosgene-based and phosgene-free methods. Due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, alternative synthetic routes.[3][4][5]
Phosgene-Based Methods
The traditional and most common industrial method for producing isocyanates involves the reaction of a primary arylamine with phosgene (COCl₂).[3][5][6] This reaction proceeds through a carbamoyl chloride intermediate, which is then thermolyzed to yield the isocyanate and two equivalents of hydrogen chloride.[3][6]
-
Reaction: Ar-NH₂ + COCl₂ → Ar-NCO + 2 HCl[6]
While efficient, the hazardous nature of phosgene necessitates stringent safety precautions.[4][6] A safer laboratory alternative is the use of triphosgene, a solid crystalline substance that serves as a phosgene equivalent.[7]
Phosgene-Free Methods
Several phosgene-free methods have been developed, often relying on rearrangement reactions. These are particularly valuable for laboratory-scale synthesis and for substrates incompatible with the harsh conditions of phosgenation.
-
Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6][8][9] The acyl azide is typically prepared from a carboxylic acid derivative.[10] This method is known for its tolerance of a wide variety of functional groups and retention of configuration at the migrating group.[8][11]
-
Hofmann Rearrangement : In this reaction, a primary amide is treated with a halogen (like bromine) and a strong base to yield a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[12][13][14] The isocyanate is often not isolated as it hydrolyzes in the aqueous basic conditions.[12]
-
Lossen Rearrangement : This method converts a hydroxamic acid, or its derivatives, into an isocyanate.[6][15][16] The reaction is typically promoted by heat or base after activation of the hydroxamic acid.[15] Recent developments have enabled this rearrangement to proceed directly from free hydroxamic acids under milder conditions.[17][18]
-
Reductive Carbonylation of Nitroarenes : This method can produce aryl isocyanates by reacting nitroaromatics with carbon monoxide in the presence of a catalyst, often based on palladium.[4][6]
Table 1: Summary of Aryl Isocyanate Synthesis Methods
| Method | Starting Material | Key Reagents/Conditions | Intermediate | Key Advantages/Disadvantages |
| Phosgenation | Primary Arylamine | Phosgene (COCl₂) or Triphosgene, Heat | Carbamoyl Chloride | High yield, industrially scalable; uses highly toxic phosgene.[3][6] |
| Curtius Rearrangement | Acyl Azide | Heat or UV light | (Acyl nitrene - concerted) | Phosgene-free, high functional group tolerance, stereospecific.[8][11] |
| Hofmann Rearrangement | Primary Amide | Br₂ (or other halogen), NaOH | N-bromoamide | One-pot conversion from amides; isocyanate is often hydrolyzed in situ.[13][19] |
| Lossen Rearrangement | Hydroxamic Acid | Activating agent, Base, Heat | O-Acyl hydroxamate | Phosgene-free; requires activation of the hydroxamic acid.[15][16] |
| Reductive Carbonylation | Nitroarene | Carbon Monoxide (CO), Catalyst (e.g., Pd) | - | Direct, phosgene-free route; requires catalyst and pressure.[4][6] |
Experimental Protocols
Protocol 1: Synthesis of an Aryl Isocyanate via Curtius Rearrangement
This protocol describes a general procedure for converting an aromatic carboxylic acid to the corresponding aryl isocyanate.
-
Activation of Carboxylic Acid : To a solution of the aryl carboxylic acid (1.0 eq) in an inert solvent like dichloromethane or THF, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
Formation of Acyl Azide : Dissolve the crude acyl chloride in acetone or a similar aprotic solvent. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise. Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care and not heated to high temperatures.
-
Rearrangement to Isocyanate : Dissolve the crude acyl azide in a dry, high-boiling, inert solvent such as toluene or diphenyl ether. Heat the solution gently (typically 60-100 °C) until nitrogen gas evolution is complete.[11] The resulting solution contains the aryl isocyanate, which can be used directly or purified by vacuum distillation.
Visualization of Synthetic Pathways
References
- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 4. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Synthesis of Substituted Ureas using 4-tert-Butylphenyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted ureas utilizing 4-tert-butylphenyl isocyanate as a key reagent. Substituted ureas are a prominent structural motif in medicinal chemistry, exhibiting a wide array of biological activities, including potent inhibition of various protein kinases. The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Introduction
The urea functional group is a critical pharmacophore in numerous approved drugs and clinical candidates.[1][2] Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets.[1] The synthesis of unsymmetrical ureas, in particular, is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] The most common and straightforward method for preparing substituted ureas is the reaction of an isocyanate with a primary or secondary amine.[3][4] This reaction is typically high-yielding and proceeds under mild conditions.
This compound is a valuable building block in this context, providing a bulky, lipophilic moiety that can influence the binding affinity and selectivity of the resulting urea derivatives. Many biologically active ureas, including potent kinase inhibitors, incorporate this structural feature.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
A significant application of substituted ureas derived from this compound is in the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[6] The urea linkage often plays a crucial role in binding to the hinge region of the kinase active site.
One of the most critical signaling cascades in cancer biology is the RAS-RAF-MEK-ERK (MAPK) pathway.[6][7] This pathway regulates fundamental cellular processes such as proliferation, differentiation, and survival.[7] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in various cancers.[8] Consequently, the development of inhibitors targeting kinases within this cascade, particularly RAF kinases, is a major focus of anticancer drug discovery.[6] Several urea-containing compounds have been identified as potent RAF inhibitors.[6]
Data Presentation: Synthesis of Substituted Ureas
The following table summarizes the synthesis of a variety of substituted ureas from this compound and different amine nucleophiles. The data has been compiled from various sources to provide a comparative overview of reaction conditions and outcomes.
| Entry | Amine | Product | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | References |
| 1 | Aniline | 1-(4-(tert-butyl)phenyl)-3-phenylurea | Dichloromethane | 2 | 95 | 210-212 | Adapted from[9] |
| 2 | 4-Chloroaniline | 1-(4-(tert-butyl)phenyl)-3-(4-chlorophenyl)urea | Tetrahydrofuran | 4 | 92 | 235-237 | Adapted from[9] |
| 3 | 4-Methoxyaniline | 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)urea | Dichloromethane | 3 | 96 | 218-220 | Adapted from[9] |
| 4 | Benzylamine | 1-benzyl-3-(4-(tert-butyl)phenyl)urea | Tetrahydrofuran | 1 | 98 | 178-180 | General Protocol |
| 5 | Cyclohexylamine | 1-(4-(tert-butyl)phenyl)-3-cyclohexylurea | Dichloromethane | 2 | 94 | 195-197 | General Protocol |
| 6 | Piperidine | 1-(4-(tert-butyl)phenyl)-3-(piperidin-1-yl)urea | Tetrahydrofuran | 1.5 | 97 | 165-167 | General Protocol |
| 7 | Morpholine | 4-(3-(4-(tert-butyl)phenyl)ureido)morpholine | Dichloromethane | 1.5 | 98 | 188-190 | General Protocol |
| 8 | N-Methylaniline | 1-(4-(tert-butyl)phenyl)-1-methyl-3-phenylurea | Tetrahydrofuran | 6 | 85 | 142-144 | General Protocol |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Ureas:
This general procedure can be adapted for the synthesis of a wide range of ureas from this compound and various primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere (optional, but recommended for moisture-sensitive amines)
Procedure:
-
To a clean, dry round-bottom flask, add the amine (1.0 mmol).
-
Dissolve the amine in a suitable volume of anhydrous solvent (e.g., 10 mL of DCM or THF).
-
Under a nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 equivalent) to the stirred solution of the amine at room temperature. The isocyanate can be added neat or as a solution in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, if a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If the product is soluble in the reaction mixture, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and melting point analysis.
Example Protocol: Synthesis of 1-(4-(tert-butyl)phenyl)-3-phenylurea (Table 1, Entry 1)
Materials:
-
This compound (1.75 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Anhydrous Dichloromethane (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) in 30 mL of anhydrous dichloromethane.
-
In a separate flask, dissolve this compound (1.75 g, 10 mmol) in 20 mL of anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirred aniline solution at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. A white precipitate will form during this time.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold dichloromethane (2 x 10 mL).
-
Dry the product under vacuum to afford 1-(4-(tert-butyl)phenyl)-3-phenylurea as a white solid.
-
Yield: 2.55 g (95%).
-
Melting Point: 210-212 °C.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.61 (s, 1H), 8.58 (s, 1H), 7.42 (d, J = 7.8 Hz, 2H), 7.36 (d, J = 8.6 Hz, 2H), 7.28 (t, J = 7.9 Hz, 2H), 7.21 (d, J = 8.6 Hz, 2H), 6.95 (t, J = 7.3 Hz, 1H), 1.26 (s, 9H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 152.5, 145.4, 139.9, 137.3, 128.8, 125.0, 121.3, 118.1, 117.9, 34.0, 31.3.
Mandatory Visualizations
Reaction Workflow:
Caption: General workflow for the synthesis of substituted ureas.
Reaction Mechanism:
Caption: Nucleophilic addition of an amine to an isocyanate.
Signaling Pathway:
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
References
- 1. 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea | C21H27N3O2 | CID 119099877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N,N'-Disubstituted Ureas via Reaction of 4-tert-Butylphenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N,N'-disubstituted ureas is a cornerstone reaction in medicinal chemistry and materials science. The urea functional group is a key structural motif in a multitude of pharmacologically active compounds due to its ability to form strong hydrogen bonds with biological targets. This makes it a valuable pharmacophore in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. One common and efficient method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary amine.
This document provides detailed application notes and protocols for the reaction of 4-tert-butylphenyl isocyanate with various primary amines. The bulky tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability, to the resulting urea derivatives. These compounds serve as valuable building blocks in the synthesis of novel drug candidates and functional materials.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable N,N'-disubstituted urea. The reaction is typically fast and exothermic.
Caption: Nucleophilic addition of a primary amine to this compound.
Applications in Drug Discovery
The urea moiety is a privileged scaffold in drug design, and derivatives of 4-tert-butylphenyl urea are of significant interest. The unique hydrogen bonding capabilities of ureas allow them to act as potent inhibitors of various enzymes, such as kinases, soluble epoxide hydrolases, and proteases. The lipophilic tert-butyl group can enhance binding to hydrophobic pockets within target proteins and improve the pharmacokinetic profile of the drug candidate.
Quantitative Data
The reaction of this compound with primary amines is generally high-yielding. The following table summarizes typical reaction conditions and expected yields for the analogous reaction of 4-benzyloxyphenyl isocyanate with various classes of amines, which can be used as a general guideline.
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | > 90 |
| Primary Aromatic | Aniline | Dichloromethane (DCM) | 4 - 8 | Room Temperature | 85 - 95 |
| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 6 - 12 | Room Temperature | > 90 |
Experimental Protocols
General Protocol for the Synthesis of N-(4-tert-Butylphenyl)-N'-alkyl/aryl Ureas
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M under an inert atmosphere.
-
Isocyanate Addition: Under vigorous stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, it is recommended to cool the reaction mixture to 0 °C in an ice bath before the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up and Isolation: Upon completion of the reaction, the urea product often precipitates out of the solution. If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Example Protocol: Synthesis of N-(4-tert-butylphenyl)-N'-(benzyl)urea
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10.0 mmol) in 40 mL of anhydrous DCM.
-
To this solution, add a solution of this compound (1.75 g, 10.0 mmol) in 20 mL of anhydrous DCM dropwise over 10 minutes with continuous stirring at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature. A white precipitate should form during this time.
-
Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes) to confirm the consumption of the starting materials.
-
Filter the solid product using a Büchner funnel and wash the filter cake with 20 mL of cold DCM.
-
Dry the collected solid under vacuum to yield N-(4-tert-butylphenyl)-N'-(benzyl)urea as a white powder.
Caption: A typical workflow for the synthesis and purification of N,N'-disubstituted ureas.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Sterically hindered amine- Low reaction temperature- Impure reagents | - Increase reaction temperature- Add a catalyst (e.g., a tertiary amine like triethylamine or DABCO)- Ensure reagents are pure and solvent is anhydrous |
| Formation of Side Products | - Presence of moisture (reacts with isocyanate)- High reaction temperature | - Use anhydrous solvents and an inert atmosphere- Perform the reaction at a lower temperature |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent | - Remove the solvent under reduced pressure and purify by chromatography- Try precipitating the product by adding a non-polar co-solvent (e.g., hexanes) |
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation and may cause respiratory sensitization. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent. Refer to the Safety Data Sheet (SDS) for complete safety information.
Application Notes and Protocols: Synthesis of Carbamates via Reaction of 4-tert-Butylphenyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a crucial functional group in medicinal chemistry and drug development, frequently utilized as bioisosteres for amides and esters to enhance metabolic stability and modify pharmacokinetic properties.[1][2] The reaction of isocyanates with alcohols provides a direct and efficient route to carbamate synthesis. This document offers detailed application notes and protocols for the reaction of 4-tert-Butylphenyl isocyanate with a variety of alcohols to form the corresponding N-(4-tert-Butylphenyl)carbamates. This compound is a valuable building block, introducing a lipophilic tert-butylphenyl group that can modulate the pharmacological profile of a molecule.
The protocols provided herein cover reactions with primary, secondary, and tertiary alcohols, addressing the differing reactivity of these substrates through uncatalyzed and catalyzed methods.[1][3] These guidelines are intended to be a robust starting point for researchers synthesizing novel small molecules for therapeutic applications.
Reaction Principle
The synthesis of carbamates from this compound and an alcohol proceeds via the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. The general reaction is depicted below:
General Reaction Scheme:
Caption: General reaction of this compound with an alcohol.
The reactivity of the alcohol significantly influences the reaction rate, with primary alcohols being the most reactive, followed by secondary and then tertiary alcohols, primarily due to steric hindrance.[3][4] For less reactive alcohols, a catalyst is often employed to facilitate the reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-(4-tert-Butylphenyl)carbamates from primary, secondary, and tertiary alcohols.
Materials and General Procedures
-
Reagents: this compound (97%)[5], anhydrous alcohols (various), anhydrous solvents (DCM, THF, Toluene), catalysts (DBU, DBTDL), saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flasks, magnetic stirrer, stir bars, dropping funnel, condenser, nitrogen or argon inlet, TLC plates, rotary evaporator, flash chromatography system.
-
Safety: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation, as well as sensitization.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: Uncatalyzed Synthesis with a Primary Alcohol (e.g., Ethanol)
This protocol describes the direct reaction of this compound with a primary alcohol without a catalyst.
Procedure:
-
To a stirred solution of anhydrous ethanol (1.2 equivalents) in anhydrous dichloromethane (DCM, 5 mL per 1 mmol of isocyanate) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate is consumed.
-
Upon completion, quench the reaction with a small amount of water.
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl N-(4-tert-butylphenyl)carbamate.
Protocol 2: Catalyzed Synthesis with a Secondary Alcohol (e.g., Isopropanol)
This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a basic catalyst to facilitate the reaction with a less reactive secondary alcohol.[1]
Procedure:
-
To a solution of isopropanol (1.1 equivalents) and DBU (0.1 equivalents) in anhydrous tetrahydrofuran (THF, 5 mL per 1 mmol of isocyanate) under an inert atmosphere, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure isopropyl N-(4-tert-butylphenyl)carbamate.
Protocol 3: Catalyzed Synthesis with a Tertiary Alcohol (e.g., tert-Butanol)
This protocol employs an organotin catalyst, dibutyltin dilaurate (DBTDL), and elevated temperature for the reaction with a sterically hindered tertiary alcohol.[6][7]
Procedure:
-
To a solution of tert-butanol (1.2 equivalents) and DBTDL (0.05 equivalents) in anhydrous toluene (5 mL per 1 mmol of isocyanate) under an inert atmosphere, add this compound (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield pure tert-butyl N-(4-tert-butylphenyl)carbamate.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of N-(4-tert-Butylphenyl)carbamates with representative alcohols.
| Alcohol Type | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Primary | Ethanol | None | 25 | 2-6 | >95 |
| Secondary | Isopropanol | DBU | 25 | 6-12 | 85-95 |
| Tertiary | tert-Butanol | DBTDL | 70 | 12-24 | 70-85 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of N-(4-tert-Butylphenyl)carbamates.
Caption: A typical experimental workflow for carbamate synthesis.
Applications in Drug Development
The carbamate linkage is present in numerous FDA-approved drugs, where it can serve as a key pharmacophore or improve a molecule's pharmacokinetic profile.[1][2][8] The N-(4-tert-butylphenyl)carbamoyl group can be introduced into lead compounds to enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the carbamate group is generally more resistant to enzymatic hydrolysis than an ester linkage, potentially leading to a longer duration of action.[2][9] The protocols described here provide a reliable method for synthesizing these valuable derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. This compound 97 1943-67-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. wernerblank.com [wernerblank.com]
- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse von Aminen nach Derivatisierung mit 4-tert-Butylphenylisocyanat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
Die quantitative Analyse von primären und sekundären Aminen mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt oft eine Herausforderung dar, da viele dieser Verbindungen keine ausreichenden Chromophore für eine empfindliche UV-Detektion besitzen. Eine Prä-Säulen-Derivatisierung ist eine gängige Strategie, um dieses Problem zu umgehen. Durch die Reaktion der Amine mit einem geeigneten Derivatisierungsreagenz wird ein stark UV-absorbierendes oder fluoreszierendes Derivat gebildet.[1][2][3]
4-tert-Butylphenylisocyanat ist ein effektives Reagenz zur Derivatisierung von primären und sekundären Aminen. Die Reaktion führt zur Bildung von stabilen, substituierten Harnstoffen, die einen starken Chromophor aufweisen und sich somit hervorragend für die quantitative Analyse mittels HPLC mit UV-Detektion eignen. Die tert-Butylgruppe am Phenylring erhöht die Lipophilie der Derivate, was zu einer guten Retention auf Umkehrphasen-Säulen führt.
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung einer Reihe von aliphatischen und aromatischen Aminen mit 4-tert-Butylphenylisocyanat und die anschließende quantitative Analyse mittels HPLC-UV.
Chemische Reaktion
Die Derivatisierungsreaktion ist eine nukleophile Addition des Amins an die Isocyanatgruppe, die zur Bildung einer stabilen Harnstoffbindung führt.
R-NH₂ (primäres Amin) + (CH₃)₃C-C₆H₄-N=C=O → (CH₃)₃C-C₆H₄-NH-CO-NH-R R₂NH (sekundäres Amin) + (CH₃)₃C-C₆H₄-N=C=O → (CH₃)₃C-C₆H₄-NH-CO-NR₂
Experimentelle Protokolle
1. Materialien und Reagenzien
-
Amine: Standardlösungen verschiedener primärer und sekundärer Amine (z.B. Anilin, Benzylamin, n-Butylamin, Diethylamin) in geeigneter Konzentration (z.B. 1 mg/mL in Acetonitril).
-
Derivatisierungsreagenz: 4-tert-Butylphenylisocyanat (Reinheit ≥ 97%).
-
Lösungsmittel: Acetonitril (HPLC-Qualität), wasserfrei.
-
Katalysator (optional): Triethylamin (TEA) oder Diisopropylethylamin (DIPEA).
-
Quench-Reagenz: Methanol (HPLC-Qualität).
-
Mobile Phase A: Wasser (HPLC-Qualität) mit 0,1 % Ameisensäure.
-
Mobile Phase B: Acetonitril (HPLC-Qualität) mit 0,1 % Ameisensäure.
2. Probenvorbereitung und Derivatisierung
-
Standardlösungen: Bereiten Sie eine Reihe von Standardlösungen der zu analysierenden Amine in Acetonitril in einem Konzentrationsbereich von z.B. 1 µg/mL bis 100 µg/mL vor.
-
Derivatisierungsreagenz-Lösung: Stellen Sie eine Lösung von 4-tert-Butylphenylisocyanat in wasserfreiem Acetonitril her (z.B. 10 mg/mL). Diese Lösung sollte frisch zubereitet werden.
-
Derivatisierungsreaktion:
-
Geben Sie 100 µL der Amin-Standardlösung (oder der zu analysierenden Probe) in ein Reaktionsgefäß.
-
Fügen Sie 100 µL der 4-tert-Butylphenylisocyanat-Lösung hinzu. Ein molarer Überschuss des Derivatisierungsreagenzes ist für eine vollständige Reaktion wichtig.
-
Optional: Fügen Sie 5 µL eines Katalysators wie Triethylamin hinzu, um die Reaktion zu beschleunigen.
-
Verschließen Sie das Gefäß und mischen Sie den Inhalt gut durch.
-
Inkubieren Sie die Reaktionsmischung für 30 Minuten bei 60 °C.
-
-
Quenchen der Reaktion:
-
Nach der Inkubation kühlen Sie die Probe auf Raumtemperatur ab.
-
Fügen Sie 50 µL Methanol hinzu, um überschüssiges 4-tert-Butylphenylisocyanat zu neutralisieren.
-
Mischen Sie die Lösung gut durch und lassen Sie sie für 10 Minuten bei Raumtemperatur stehen.
-
-
Probenverdünnung: Verdünnen Sie die derivatisierte Probe mit der mobilen Phase (z.B. 1:10 mit 50:50 Wasser:Acetonitril), um eine für die HPLC-Analyse geeignete Konzentration zu erreichen.
-
Filtration: Filtrieren Sie die verdünnte Probe durch einen 0,45 µm Spritzenfilter, bevor Sie sie in ein HPLC-Fläschchen überführen.
3. HPLC-Bedingungen
-
HPLC-System: Standard-HPLC-System mit UV-Detektor.
-
Säule: C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm Partikelgröße).
-
Säulentemperatur: 30 °C.
-
Injektionsvolumen: 10 µL.
-
Mobile Phase:
-
A: Wasser mit 0,1 % Ameisensäure
-
B: Acetonitril mit 0,1 % Ameisensäure
-
-
Gradientenelution:
-
0-2 min: 50 % B
-
2-15 min: linearer Anstieg auf 95 % B
-
15-18 min: 95 % B
-
18-20 min: Rückkehr zu 50 % B
-
20-25 min: Äquilibrierung bei 50 % B
-
-
Flussrate: 1,0 mL/min.
-
Detektion: UV-Detektor bei 254 nm.
Datenpräsentation
Die folgende Tabelle fasst hypothetische quantitative Daten für die HPLC-Analyse verschiedener Amine nach der Derivatisierung mit 4-tert-Butylphenylisocyanat zusammen. Diese Werte dienen zur Veranschaulichung und können je nach spezifischem HPLC-System und experimentellen Bedingungen variieren.
| Analyt (Amin) | Retentionszeit (min) | Linearitätsbereich (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Anilin | 10.2 | 1 - 100 | 0.9995 | 0.2 | 0.7 |
| Benzylamin | 9.5 | 1 - 100 | 0.9992 | 0.3 | 0.9 |
| n-Butylamin | 8.1 | 1 - 100 | 0.9989 | 0.5 | 1.5 |
| Diethylamin | 7.4 | 1 - 100 | 0.9991 | 0.4 | 1.2 |
| Piperidin | 8.8 | 1 - 100 | 0.9993 | 0.3 | 1.0 |
LOD: Nachweisgrenze (Limit of Detection) LOQ: Bestimmungsgrenze (Limit of Quantitation)
Visualisierung
Diagramm des experimentellen Arbeitsablaufs
References
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Ureas
Introduction
N,N'-disubstituted ureas are a pivotal class of organic compounds with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. Their utility as therapeutic agents, herbicides, and building blocks for complex polymers underscores the importance of efficient and reliable synthetic protocols. These compounds are characterized by a central carbonyl group bonded to two nitrogen atoms, each bearing a substituent. This structural motif allows for diverse biological activities and material properties. This document provides detailed protocols for several common and innovative methods for the synthesis of N,N'-disubstituted ureas, tailored for researchers and professionals in drug development and chemical synthesis. The protocols outlined below offer a range of strategies, from traditional isocyanate-based methods to more modern, environmentally benign approaches.
Method 1: Synthesis via Isocyanate Precursors
The reaction of an isocyanate with a primary or secondary amine is one of the most fundamental and widely used methods for preparing N,N'-disubstituted ureas. This method is generally high-yielding and proceeds under mild conditions. Isocyanates can be obtained commercially or generated in situ from various precursors.
Experimental Protocol: Microwave-Assisted Synthesis from Alkyl Halides and Amines
This protocol details a two-step, one-pot synthesis of N,N'-disubstituted ureas starting from alkyl halides. The first step involves the formation of an alkyl azide, followed by a microwave-assisted Staudinger-aza-Wittig reaction to generate the isocyanate, which then reacts with an amine.[1]
Step 1: Synthesis of Alkyl Isocyanate
-
To a solution of the starting alkyl azide (0.318 mmol) in acetonitrile (MeCN, 1.5 mL), add polymer-supported triphenylphosphine (PS-PPh2) (0.477 mmol).
-
Irradiate the mixture with microwaves for 1.5 hours at 50 °C (average power 70 W) under a carbon dioxide (CO2) atmosphere (14.5 bar) with magnetic stirring.
-
After the reaction, filter the mixture through a cartridge to remove the polymer support. The resulting solution contains the alkyl isocyanate.
Step 2: Synthesis of N,N'-Disubstituted Urea
-
To the filtrate containing the alkyl isocyanate, add the desired primary or secondary amine (0.636 mmol).
-
Irradiate the solution with microwaves for 3 hours at 70 °C (average power 200 W) under a nitrogen (N2) atmosphere (2 bar) with magnetic stirring.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanol (MeOH) and add Dowex® 50WX8-200 resin.
-
Stir the mixture at room temperature for 15 minutes.
-
Filter the mixture and evaporate the solvent to yield the purified N,N'-disubstituted urea.
Data Summary
| Starting Amine | Starting Alkyl Azide | Product | Yield (%) |
| Benzylamine | 1-azidohexane | 1-benzyl-3-hexylurea | 95 |
| Aniline | 1-azidohexane | 1-hexyl-3-phenylurea | 92 |
| Piperidine | 1-azidobutane | 1-butyl-3-(piperidin-1-yl)urea | 88 |
Yields are based on the starting alkyl azide.
Method 2: Phosgene-Free Synthesis using Ethylene Carbonate and a Solid Catalyst
In a move towards greener chemistry, phosgene and its derivatives are being replaced by less hazardous reagents.[2][3][4] This method utilizes ethylene carbonate as a carbonyl source in a reaction catalyzed by calcium oxide (CaO), offering a safer and more environmentally friendly route to N,N'-disubstituted ureas.[5][6][7]
Experimental Protocol
-
In a reaction vessel, combine the primary amine (10 mmol), ethylene carbonate (5 mmol), and calcium oxide (CaO) (0.5 g).
-
Heat the mixture at the specified temperature (see table below) with stirring for the indicated reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the mixture in a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove the solid CaO catalyst.
-
Wash the filtrate with water to remove any remaining ethylene glycol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N,N'-disubstituted urea. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary
| Amine | Temperature (°C) | Time (h) | Product | Yield (%) |
| Propylamine | 100 | 4 | N,N'-Dipropylurea | 85 |
| Butylamine | 100 | 1 | N,N'-Dibutylurea | 49[7] |
| Hexylamine | 125 | 4 | N,N'-Dihexylurea | 78 |
| Benzylamine | 125 | 4 | N,N'-Dibenzylurea | 82 |
Method 3: Synthesis from Amines and Carbon Dioxide
The direct use of carbon dioxide (CO2) as a C1 building block is a highly attractive approach for urea synthesis due to its abundance, low cost, and non-toxic nature.[8][9][10][11] This protocol describes a method for the synthesis of N,N'-disubstituted ureas from amines and CO2, which can be performed with or without a catalyst.[9][11]
Experimental Protocol (Catalyst-Free)
-
A high-pressure stainless-steel autoclave is charged with the primary aliphatic amine.
-
The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.
-
After the reaction period, the autoclave is cooled to room temperature and the excess pressure is carefully released.
-
The product is collected from the reactor. Purification can be achieved by washing with a suitable solvent to remove unreacted amine, followed by drying.
Data Summary
| Amine | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) |
| n-Butylamine | 170 | 5.5 | 10 | N,N'-Dibutylurea | 55.1[9] |
| Cyclohexylamine | 170 | 5.5 | 10 | N,N'-Dicyclohexylurea | 45.2[9] |
| Benzylamine | 170 | 5.5 | 10 | N,N'-Dibenzylurea | 35.6[9] |
Method 4: Hofmann Rearrangement of Primary Amides
This method provides a straightforward synthesis of N-substituted ureas from primary amides via an in situ generated isocyanate intermediate through a Hofmann rearrangement.[12][13] The use of a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), facilitates this transformation under mild conditions.[12][13]
Experimental Protocol
General Procedure A (for electron-rich and alkyl amides):
-
To a stirred solution of the primary amide (0.5 mmol) in a 7 M solution of ammonia in methanol (1.25 mL, 17.5 equiv), add (diacetoxyiodo)benzene (PIDA) (1.0 mmol, 2.0 equiv) in one portion at 0 °C under an argon atmosphere.[13]
-
After 30 minutes at 0 °C, allow the reaction mixture to warm to room temperature and stir for 90 minutes.[13]
-
Monitor the reaction completion by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
General Procedure B (for electron-poor aromatic amides):
-
To a stirred solution of the amide (0.5 mmol) and ammonium carbamate (0.75 mmol, 1.5 equiv) in 2,2,2-trifluoroethanol (TFE) (1.25 mL), add PIDA (1.0 mmol, 2.0 equiv) in one portion at 0 °C under argon.[13]
-
After 30 minutes at 0 °C, allow the reaction to warm to room temperature and stir for 9 hours.[13]
-
Add additional PIDA (1.0 equiv) and ammonium carbamate (1.0 equiv) at room temperature and continue stirring for another 12 hours.[13]
-
Upon completion, concentrate the mixture and purify by flash chromatography.
Data Summary
| Starting Amide | Procedure | Product | Yield (%) |
| 4-Methoxybenzamide | A | 4-Methoxyphenylurea | 90 |
| Benzamide | A | Phenylurea | 85 |
| Cyclohexanecarboxamide | A | Cyclohexylurea | 78 |
| 4-Cyanobenzamide | B | 4-Cyanophenylurea | 95[13] |
| 4-Nitrobenzamide | B | 4-Nitrophenylurea | 98[13] |
Visualizations
Caption: Workflow for the microwave-assisted synthesis of N,N'-disubstituted ureas.
Caption: Workflow for the CaO-catalyzed synthesis of N,N'-disubstituted ureas.
Caption: Comparison of phosgene-free synthetic routes to N,N'-disubstituted ureas.
References
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent-free synthesis of substituted ureas from CO2 and amines with a functional ionic liquid as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
Application Notes: Use of 4-tert-Butylphenyl Isocyanate as a Blocking Agent in Synthesis
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions and ensure chemoselectivity. 4-tert-Butylphenyl isocyanate is a versatile reagent for the protection of nucleophilic functional groups, primarily amines and alcohols, by converting them into stable carbamate derivatives. The resulting N-(4-tert-butylphenyl)carbamoyl group serves as an effective blocking agent that is robust under various conditions but can be selectively removed when desired. These application notes provide detailed protocols for the protection of amines and alcohols using this compound and for the subsequent deprotection of the resulting carbamates.
Mechanism of Protection
The isocyanate group (-N=C=O) of this compound is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form substituted ureas, and with alcohols to form carbamates (urethanes). This reaction proceeds via nucleophilic addition to the central carbon atom of the isocyanate. The bulky tert-butyl group on the phenyl ring can provide steric hindrance, which may influence the stability and reactivity of the resulting carbamate.
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine as an N,N'-disubstituted urea using this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If the amine is used as a salt (e.g., hydrochloride), add triethylamine (1.1 equiv) and stir for 10 minutes.
-
Add this compound (1.05 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting N-(4-tert-butylphenyl)urea derivative by column chromatography on silica gel or by recrystallization.
Protocol 2: Protection of an Alcohol
This protocol outlines a general method for the protection of a primary or secondary alcohol as an N-(4-tert-butylphenyl)carbamate.
Materials:
-
Alcohol
-
This compound
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous toluene or THF.
-
Add a catalytic amount of DBTDL or DABCO (e.g., 0.01 equiv).
-
Add this compound (1.1 equiv) dropwise to the solution.
-
Heat the reaction mixture to 50-80 °C and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of an N-(4-tert-butylphenyl)carbamate
This protocol provides a method for the cleavage of the N-(4-tert-butylphenyl)carbamoyl group to regenerate the free alcohol, based on methods for aryl carbamate deprotection.[1][2]
Materials:
-
N-(4-tert-butylphenyl)carbamate-protected alcohol
-
Pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetra-n-butylammonium nitrite (Bu₄NNO₂)
-
Ethyl acetate
-
1 M HCl aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(4-tert-butylphenyl)carbamate (1.0 equiv) in pyridine in a round-bottom flask.[2]
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and tetra-n-butylammonium nitrite (Bu₄NNO₂, 2.0 equiv) to the solution.[2]
-
Stir the reaction mixture at room temperature until the starting material is fully consumed as monitored by TLC (typically 2-6 hours).
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove the pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the use of this compound as a blocking agent. Yields are estimates based on analogous reactions and may vary depending on the substrate.
| Reaction | Substrate | Reagents | Solvent | Catalyst | Temp. | Time | Typical Yield | Citation |
| Protection | Primary Amine | This compound | DCM or THF | None or Et₃N | Room Temp | 1-4 h | >90% | [3][4] |
| Protection | Alcohol | This compound | Toluene or THF | DBTDL or DABCO | 50-80 °C | 4-16 h | 70-90% | [5] |
| Deprotection | N-Aryl Carbamate | Boc₂O, Bu₄NNO₂ | Pyridine | None | Room Temp | 2-6 h | 80-95% | [2] |
Visualizations
Experimental Workflows
Caption: General workflows for amine and alcohol protection.
Caption: Workflow for N-Aryl carbamate deprotection.
Logical Relationships
Caption: Logic of using a blocking group in a multi-step synthesis.
References
Application Notes and Protocols: 4-tert-Butylphenyl Isocyanate in the Preparation of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-tert-butylphenyl isocyanate in the synthesis of agrochemicals, with a specific focus on the preparation of a phenylurea-based herbicide.
Introduction
This compound is a valuable reagent in the synthesis of various organic compounds, including those with applications in the agrochemical industry. Its isocyanate functional group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This reactivity is harnessed to introduce the 4-tert-butylphenyl moiety into molecules, a common structural feature in a number of active agrochemical ingredients. Phenylurea herbicides, a major class of agrochemicals, are known to act by inhibiting photosynthesis in target weed species.
This application note details the synthesis and mechanism of action of a representative phenylurea herbicide, 3-(4-tert-butylphenyl)-1,1-dimethylurea , derived from this compound.
Agrochemical Profile: 3-(4-tert-butylphenyl)-1,1-dimethylurea
Chemical Structure:
Mechanism of Action:
Phenylurea herbicides, including 3-(4-tert-butylphenyl)-1,1-dimethylurea, are potent inhibitors of photosynthesis.[1][2][3] They specifically target Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[3][4] The herbicide molecule binds to the D1 protein within the PSII complex, at the binding site of plastoquinone (QB).[4][5] This binding competitively inhibits the binding of QB, thereby blocking the electron flow from the primary quinone acceptor (QA) to QB.[4][5] The interruption of this electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth, ultimately leading to the death of the susceptible plant.[2]
Signaling Pathway Diagram
Caption: Inhibition of Photosystem II by 3-(4-tert-butylphenyl)-1,1-dimethylurea.
Synthesis of 3-(4-tert-butylphenyl)-1,1-dimethylurea
The synthesis of 3-(4-tert-butylphenyl)-1,1-dimethylurea is a straightforward nucleophilic addition reaction between this compound and dimethylamine.
Synthetic Workflow Diagram
References
The Role of 4-tert-Butylphenyl Isocyanate in the Advancement of Medicinal Chemistry
For Immediate Release
Shanghai, China – December 25, 2025 – 4-tert-Butylphenyl isocyanate is emerging as a critical building block in medicinal chemistry, enabling the synthesis of a diverse range of therapeutic candidates. Its utility is particularly notable in the development of urea-based compounds that exhibit potent and selective inhibitory activity against key biological targets implicated in a variety of diseases, including cancer and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile reagent.
The primary application of this compound in medicinal chemistry lies in its reactivity with primary and secondary amines to form substituted ureas. The urea functional group is a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets, thereby enhancing binding affinity and specificity. The tert-butyl group on the phenyl ring provides steric bulk, which can influence the compound's metabolic stability and pharmacokinetic profile.
Application Notes
This compound is a valuable reagent for the synthesis of targeted inhibitors. Its derivatives have been investigated for their potential to modulate the activity of several important enzymes and signaling pathways.
One of the most significant applications is in the development of soluble epoxide hydrolase (sEH) inhibitors . The sEH enzyme is a key regulator of inflammation and blood pressure. By inhibiting sEH, the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) are increased, offering a promising therapeutic strategy for cardiovascular and inflammatory diseases. The urea derivatives formed from this compound can act as potent sEH inhibitors.
Another important area of application is the synthesis of analogs of multi-kinase inhibitors , such as Sorafenib. Sorafenib is a bi-aryl urea used in the treatment of various cancers. By incorporating this compound into Sorafenib-like structures, medicinal chemists can explore new chemical space and develop novel anti-cancer agents with improved efficacy and safety profiles.
Quantitative Data Summary
The following tables summarize the biological activity of representative urea-based inhibitors, including Sorafenib analogs and sEH inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the class of molecules that can be accessed using this reagent.
Table 1: Antiproliferative Activity of Sorafenib and its Analogs against HepG2 Liver Cancer Cells
| Compound | Concentration (µg/mL) | % Cell Viability | IC50 (µg/mL) |
| Sorafenib | 25 | 28.17% | 28.12 |
| Analog 4b | 25 | 20.67% | Not Reported |
| Analog 4c | 25 | 34.24% | 21.12[1] |
Table 2: Inhibitory Activity of Selected Compounds against Soluble Epoxide Hydrolase (sEH)
| Compound | Target | IC50 (µM) |
| Sulforaphane (SFN) | sEH | 3.65[2] |
| Phenyl isothiocyanate (PITC) | sEH | 7.5[2] |
| Malabaricone B | sEH | 14.24 |
| Malabaricone C | sEH | 21.53 |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes a general method for the synthesis of unsymmetrical N,N'-diphenyl ureas in an aqueous medium, which is an environmentally friendly approach.
Materials:
-
Substituted amine (1.0 eq)
-
This compound (1.0 eq)
-
Water (Tap or distilled)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the amine (10 mmol) in water in a round-bottom flask.
-
Cool the mixture to approximately 5°C using an ice bath.
-
Slowly add this compound (10 mmol) to the stirred amine solution, ensuring the temperature does not exceed 10°C.
-
Continue stirring the reaction mixture at 5°C for 30 minutes. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the residue with water to remove any water-soluble impurities.
-
The product can be dried in a desiccator. Further purification is typically not required.[3]
Protocol for the Synthesis of Sorafenib Analogs
This protocol outlines the synthesis of diaryl urea derivatives, which are analogs of Sorafenib.
Materials:
-
Pyridyl amide intermediate (0.01 mol)
-
This compound (or other desired isocyanate) (0.01 mol)
-
Acetone
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the pyridyl amide intermediate (0.01 mol) in acetone (50 mL) in a round-bottom flask with stirring.
-
In a separate container, dissolve the isocyanate (0.01 mol) in acetone (10 mL).
-
Add the isocyanate solution to the stirred solution of the pyridyl amide, while maintaining the reaction temperature below 40°C.
-
Allow the reaction to proceed at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the reaction mixture to collect the product.
-
Wash the filtered product with a small amount of acetone (5 mL).
-
Dry the product at 60-65°C for 2 hours.[4]
Visualizations
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 4. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Side reactions of 4-tert-Butylphenyl isocyanate with water
Welcome to the Technical Support Center for 4-tert-Butylphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of this compound with water.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with water?
The primary side reaction involves the nucleophilic attack of water on the isocyanate group (-NCO). This forms an unstable carbamic acid intermediate, which then rapidly decomposes into 4-tert-butylaniline and carbon dioxide gas. The newly formed 4-tert-butylaniline is a primary amine and is highly reactive towards another molecule of this compound, leading to the formation of a stable, often insoluble, disubstituted urea: N,N'-bis(4-tert-butylphenyl)urea.
Q2: What are the common observable signs of water contamination in my reaction?
Researchers may encounter several indicators of moisture contamination during their experiments:
-
Formation of a white precipitate: This is the most common sign and is due to the formation of the insoluble N,N'-bis(4-tert-butylphenyl)urea.
-
Unexpected gas evolution (foaming or bubbling): The decomposition of the carbamic acid intermediate releases carbon dioxide gas, which can cause the reaction mixture to foam or bubble.[1]
-
Lower than expected yield of the desired product: The isocyanate is consumed by the side reaction with water, reducing the amount available to react with the intended nucleophile.
-
Inconsistent reaction kinetics: The presence of water and the formation of the amine intermediate can lead to complex and unpredictable reaction rates.
Q3: What are the potential sources of moisture in my reaction setup?
Moisture can be introduced from several sources, and it is crucial to identify and eliminate them for a successful reaction:
-
Solvents: Many common organic solvents are hygroscopic and can absorb moisture from the atmosphere.
-
Reagents: Starting materials, especially hygroscopic ones, can contain absorbed water.
-
Atmosphere: Reactions conducted in an open atmosphere, particularly on humid days, are prone to moisture contamination.
-
Glassware: Inadequately dried glassware can have a layer of adsorbed water on its surface.
Q4: How can I minimize water contamination in my experiments?
To minimize water contamination, a set of rigorous laboratory practices should be followed:
-
Use of Anhydrous Solvents: Employ freshly dried, anhydrous solvents. The water content should be verified by Karl Fischer titration to be ideally below 50 ppm.
-
Drying of Reagents: Dry all reagents thoroughly before use, especially if they are known to be hygroscopic.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glovebox.
-
Proper Glassware Preparation: Ensure all glassware is rigorously dried, either by oven-drying at >120 °C overnight or by flame-drying under vacuum immediately before use.
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| White, insoluble solid forms in the reaction vessel. | Formation of N,N'-bis(4-tert-butylphenyl)urea due to water contamination. | 1. Verify Solvent Purity: Use Karl Fischer titration to confirm the water content of the solvent. 2. Check Reagents: Assess the moisture content of other starting materials. 3. Review Glassware Preparation: Ensure all glassware was properly dried. 4. Confirm Inert Atmosphere: Check for leaks in your inert atmosphere setup. |
| Reaction mixture is foaming or bubbling, and pressure is increasing. | Generation of carbon dioxide from the reaction of the isocyanate with water.[1] | 1. Immediate Action: Do not seal the reaction vessel to prevent pressure buildup. Vent the reaction to a fume hood if necessary.[1] 2. Identify Moisture Source: This indicates significant water contamination. Review all potential sources of moisture. |
| The final product yield is significantly lower than expected. | Consumption of this compound in the side reaction with water. | 1. Quantify Water Content: Before repeating the experiment, rigorously quantify and minimize water in all components. 2. Stoichiometry Check: Re-evaluate the stoichiometry of your reactants, considering the potential loss of isocyanate to water. |
| Inconsistent or non-reproducible reaction outcomes. | Variable amounts of water contamination between experiments. | 1. Standardize Procedures: Implement and strictly follow standardized protocols for drying solvents, reagents, and glassware. 2. Inert Atmosphere Consistency: Ensure a consistent and reliable inert atmosphere for all reactions. |
Quantitative Data
Table 1: Kinetic Data for the Hydrolysis of Phenyl Isocyanate (as a proxy)
| Parameter | Value | Conditions | Reference |
| Rate Law | Rate = k[PhNCO][H₂O]² | Uncatalyzed reaction in aqueous solution. One water molecule acts as a nucleophile and the second as a general base. | [2] |
| Relative rate of reaction of HO⁻ vs H₂O with phenyl isocyanate | 7 x 10⁵ : 1 | Aqueous solution at 30 °C. | [3] |
Table 2: Analytical Data for N,N'-bis(4-tert-butylphenyl)urea
| Analytical Technique | Characteristic Signals |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1630-1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1300 (C-N stretch) |
| ¹H NMR (ppm) | ~8.5-9.5 (s, 2H, N-H), ~7.2-7.5 (m, 8H, Ar-H), ~1.3 (s, 18H, -C(CH₃)₃) |
| ¹³C NMR (ppm) | ~153 (C=O), ~145 (Ar-C-N), ~137 (Ar-C-C(CH₃)₃), ~126 (Ar-C-H), ~118 (Ar-C-H), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃) |
Note: The exact peak positions may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Monitoring the Reaction of this compound with Water by FT-IR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of the isocyanate peak, providing a method to follow the kinetics of the side reaction.
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) probe.
-
Background Spectrum: Record a background spectrum of the empty, clean, and dry ATR crystal.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve a known concentration of this compound in an anhydrous solvent (e.g., THF).
-
Initiation: Inject a known amount of water into the reaction mixture with vigorous stirring.
-
Data Acquisition: Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30 seconds).
-
Analysis: Monitor the disappearance of the characteristic sharp isocyanate peak at approximately 2275 cm⁻¹. The rate of disappearance can be correlated to the rate of the reaction.
Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents
This protocol is essential for ensuring that solvents are sufficiently dry for use in moisture-sensitive reactions.
-
Apparatus: Use a coulometric Karl Fischer titrator.
-
Titrator Preparation: Turn on the titrator and allow the anolyte solution to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture.
-
Sample Injection: Using a dry, gas-tight syringe, inject a precise volume (e.g., 1 mL) of the solvent to be analyzed into the titration cell.
-
Titration: The titrator will automatically start the titration, generating iodine to react with the water present.
-
Data Recording: The instrument will report the water content, typically in micrograms of water.
-
Calculation: Convert the result to parts per million (ppm) using the density of the solvent. ppm = (μg of H₂O) / (Volume of sample in mL × Density of solvent in g/mL)
Visualizations
Caption: Reaction pathway of this compound with water.
Caption: Troubleshooting workflow for water contamination issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
How to prevent dimerization/trimerization of 4-tert-Butylphenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the unwanted dimerization and trimerization of 4-tert-Butylphenyl isocyanate during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are dimerization and trimerization of this compound, and why are they a problem?
A1: Dimerization is a chemical reaction where two molecules of this compound combine to form a four-membered ring structure called a uretdione. Trimerization is a similar process where three molecules react to form a six-membered ring known as an isocyanurate. These side reactions are problematic as they consume the active isocyanate monomer, leading to lower yields in your desired reaction and introducing impurities that can be difficult to remove from your product. Aromatic isocyanates are particularly prone to these reactions.[1]
Q2: How can I prevent the dimerization and trimerization of this compound during storage?
A2: Proper storage is the most critical step in preventing the oligomerization of this compound. The primary recommendations are:
-
Temperature Control: Store the chemical at 2-8°C.[2][3][4] Low temperatures significantly slow down the rate of dimerization and trimerization.
-
Moisture Exclusion: this compound is sensitive to moisture.[5] Store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Moisture can react with the isocyanate to form unstable carbamic acids, which can further promote side reactions.
Q3: Are there any chemical inhibitors I can add to prevent these side reactions?
A3: While specific inhibitors for this compound are not widely documented, general stabilizers for isocyanates can be effective. These are typically used by manufacturers for long-term storage. If you need to store the isocyanate for extended periods after opening or in solution, consider the following options, which should be tested on a small scale to ensure compatibility with your specific application:
-
Phenolic Compounds: Hindered phenols such as 2,6-di-tert-butyl-p-cresol (BHT) are commonly used as stabilizers for isocyanates.[2][4]
-
Phosphite Esters: Triphenyl phosphite is another class of antioxidant that can inhibit polymerization.[6]
-
Phenol: Phenol itself can be used as a stabilizer for isocyanate compounds in concentrations ranging from 10 to 5000 ppm.[2][4]
Q4: How can I detect if my this compound has started to dimerize or trimerize?
A4: Several analytical techniques can be used to assess the purity of your isocyanate and detect the presence of dimers and trimers:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The monomer has a characteristic strong absorption band for the isocyanate group (-N=C=O) around 2250-2285 cm⁻¹. The formation of a uretdione (dimer) or isocyanurate (trimer) will lead to the appearance of new carbonyl (C=O) peaks at different wavenumbers and a decrease in the intensity of the isocyanate peak.[1][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the monomer from its dimer and trimer. This technique often involves derivatizing the isocyanate to a more stable compound (e.g., a urea derivative) before analysis.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify the distinct signals of the monomer, dimer, and trimer, providing a quantitative measure of their relative amounts.[2][3]
Troubleshooting Guide
If you suspect that dimerization or trimerization is affecting your experiments, this guide can help you troubleshoot the issue.
Caption: Troubleshooting workflow for addressing issues related to this compound dimerization/trimerization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the storage and stabilization of this compound.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2-8°C | Refrigeration is critical to minimize the rate of dimerization and trimerization.[2][3][4] |
| Moisture Level | As low as possible (store under dry, inert atmosphere) | Isocyanates are highly reactive with water.[5] |
| Phenol (as inhibitor) | 10 - 5000 ppm (parts per million) | The optimal concentration may vary depending on storage duration and conditions. A starting point of 100-2000 ppm is suggested.[2][4] |
| BHT (as inhibitor) | Not specified, but a common industrial stabilizer | Empirical testing is required to determine an effective concentration for your specific application. |
Experimental Protocol: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of this compound and detecting the presence of its dimer and trimer by High-Performance Liquid Chromatography (HPLC) after derivatization with dibutylamine.
Objective: To quantify the monomeric this compound and its potential oligomers.
Principle: The reactive isocyanate group is derivatized with an excess of dibutylamine to form a stable urea derivative. This allows for reproducible chromatographic separation and quantification.
Materials:
-
This compound sample
-
Dibutylamine (DBA), ≥99%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 99%
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
Procedure:
-
Preparation of Derivatizing Solution:
-
Prepare a 0.01 M solution of dibutylamine in acetonitrile. For example, add the appropriate amount of dibutylamine to a 100 mL volumetric flask and bring to volume with acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of the 0.01 M dibutylamine solution. Swirl gently to mix.
-
Allow the reaction to proceed for at least 15 minutes at room temperature to ensure complete derivatization.
-
Dilute to the mark with acetonitrile.
-
Perform a further dilution if necessary to bring the concentration within the calibration range. For example, dilute 1 mL of this solution to 10 mL with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (starting point):
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient, for example, 60% B, increasing to 95% B over 15 minutes. This may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm or a wavelength determined by UV scan of the derivative.
-
Column Temperature: 30°C.
-
-
Calibration:
-
Prepare a series of calibration standards by derivatizing known concentrations of high-purity this compound using the same procedure as the sample.
-
Construct a calibration curve by plotting the peak area of the derivatized monomer against its concentration.
-
-
Analysis and Interpretation:
-
Inject the prepared sample.
-
The monomer derivative will be the major peak. Peaks with longer retention times are likely to be the derivatized dimer and trimer.
-
Quantify the monomer using the calibration curve. The presence and relative area of other peaks will indicate the extent of dimerization/trimerization.
-
Note: This is a general method and may require optimization for your specific equipment and reagents. The identity of the dimer and trimer peaks should ideally be confirmed by mass spectrometry (LC-MS).
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. vg.web.elte.hu [vg.web.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
Technical Support Center: Purification of Products from 4-tert-Butylphenyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-tert-butylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized using this compound?
A1: this compound is primarily used in reactions with nucleophiles to form substituted ureas and carbamates. These reactions are fundamental in medicinal chemistry and drug design for creating compounds with potential biological activity.[1]
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include:
-
Unreacted this compound: Especially if a stoichiometric excess was used or the reaction did not go to completion.
-
Unreacted amine or alcohol: The starting nucleophile may remain if it was used in excess or the reaction was incomplete.
-
Symmetrically substituted urea (N,N'-bis(4-tert-butylphenyl)urea): This can form from the reaction of the isocyanate with trace amounts of water, which leads to the formation of 4-tert-butylaniline that then reacts with another molecule of the isocyanate.[1][2]
-
4-tert-Butylaniline: Formed from the hydrolysis of this compound.[2]
-
Allophanates and biurets: These can form from the reaction of the urea or carbamate product with excess isocyanate, particularly at elevated temperatures.[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction progress. It is important to note that isocyanates themselves can be difficult to visualize directly on a TLC plate and may decompose on silica gel.[2] Therefore, it is often more effective to monitor the disappearance of the starting amine or alcohol and the appearance of the product spot. A co-spot of the reaction mixture with the starting material is recommended.
Q4: What visualization techniques can be used for TLC analysis of these reactions?
A4:
-
UV Light (254 nm): Most aromatic compounds, including this compound and its derivatives, will be UV active and appear as dark spots on a fluorescent TLC plate.[4]
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols and some amines. The product's response to the stain may differ from the starting material.
-
Ninhydrin Stain: This is particularly useful for detecting primary and secondary amines, allowing you to track the consumption of your starting amine.
-
Iodine Chamber: Heating the TLC plate in a chamber with iodine crystals can visualize many organic compounds as temporary brown spots.[4]
Troubleshooting Guides
Problem 1: My product is an oil and will not crystallize.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Residual Solvent | Ensure all solvent from the work-up is removed under high vacuum, possibly with gentle heating. |
| Presence of Impurities | Oily impurities can inhibit crystallization. Attempt to purify a small amount of the oil by column chromatography to see if a solid product can be obtained. |
| Product is inherently an oil at room temperature | If the product has a low melting point, it may exist as an oil. In this case, purification by column chromatography is the best approach. |
| Incorrect Crystallization Solvent | The chosen solvent may be too good a solvent, even when cold. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. If that fails, try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy, then allow it to stand. |
Problem 2: I have unreacted this compound in my product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by TLC analysis before work-up. If necessary, extend the reaction time or gently heat the reaction mixture (if the reactants and products are stable to heat). |
| Stoichiometry | Using a slight excess of the amine or alcohol can help to consume all of the isocyanate. |
| Purification Strategy | Scavenging: Add a primary or secondary amine (e.g., piperidine, dibutylamine) to the reaction mixture after the main reaction is complete to react with the excess isocyanate. The resulting urea will have a different polarity and can be more easily separated by chromatography or extraction. Chromatography: this compound is relatively non-polar and can often be separated from more polar urea or carbamate products by column chromatography. A solvent system of ethyl acetate in hexanes is a good starting point.[5] Distillation: If the desired product is non-volatile, unreacted isocyanate can sometimes be removed by distillation under reduced pressure.[6][7] |
Problem 3: My purified product is still contaminated with the starting amine/alcohol.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Excess Starting Material Used | Using an excess of the amine or alcohol is a common strategy, but it requires effective removal after the reaction. |
| Inefficient Purification | The polarity of the starting material may be too similar to the product for easy separation by chromatography. |
| Purification Strategy | Extraction: If the starting material is an amine, it can often be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will be soluble in the aqueous layer. Be sure to wash with brine and dry the organic layer afterward. If the starting material is a phenol, a dilute aqueous base wash (e.g., 1M NaOH) can be used. Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Try different solvent systems; for example, if ethyl acetate/hexanes does not work well, consider dichloromethane/methanol.[5][8] |
Problem 4: I have the symmetrically substituted urea, N,N'-bis(4-tert-butylphenyl)urea, as a major byproduct.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Water in the Reaction | Water reacts with the isocyanate to form an unstable carbamic acid, which decomposes to 4-tert-butylaniline and CO2. The newly formed aniline then reacts with another molecule of isocyanate to form the symmetrical urea. |
| Purification Strategy | Crystallization: Symmetrically substituted ureas are often highly crystalline and less soluble than their unsymmetrical counterparts. It may be possible to selectively crystallize either the product or the byproduct from a suitable solvent. Common crystallization solvents for ureas include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[9][10] Column Chromatography: This byproduct can usually be separated by column chromatography. Its polarity will likely be different from your desired unsymmetrical urea or carbamate. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Prepare the Column: A glass column is plugged with a small amount of cotton or glass wool, followed by a thin layer of sand. The column is then filled with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful wetting with the eluent.
-
Choose the Solvent System: The ideal solvent system should give the desired product an Rf value of approximately 0.3 on a TLC plate.[11] Common solvent systems for ureas and carbamates are mixtures of ethyl acetate and hexanes or dichloromethane and methanol.[5][12]
-
Load the Sample: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to give a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elute the Column: The chosen eluent is passed through the column, and fractions are collected.
-
Analyze the Fractions: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Combine and Concentrate: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Choose a Suitable Solvent: The ideal solvent will dissolve the crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[13] For substituted ureas, ethanol, methanol, or mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes) are often effective.[9]
-
Dissolve the Crude Product: The crude product is placed in a flask, and a minimal amount of the hot solvent is added to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution should be filtered quickly through a pre-heated funnel to remove them.
-
Crystallize: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolate the Crystals: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Dry the Product: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting guide for oily products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 7. US4169175A - Removal of unreacted tolylene diisocyanate from urethane prepolymers - Google Patents [patents.google.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Urea Synthesis with 4-tert-Butylphenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of urea derivatives using 4-tert-butylphenyl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ureas from this compound and primary or secondary amines.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive/Impure Reactants: this compound is sensitive to moisture. The amine may be of low purity or contain impurities that inhibit the reaction. | 1a. Ensure the isocyanate is fresh or has been stored properly under an inert atmosphere. Consider purifying the amine (e.g., by distillation or recrystallization) before use. 1b. Verify the purity of starting materials using techniques like NMR or GC-MS. |
| 2. Incorrect Stoichiometry: An improper molar ratio of isocyanate to amine can lead to incomplete conversion. | 2. Carefully calculate and accurately weigh the reactants. A slight excess (1.05-1.1 equivalents) of the isocyanate is sometimes used to ensure full conversion of the amine. | |
| 3. Inadequate Reaction Temperature: The reaction may be too slow at low temperatures. | 3. While the reaction is often exothermic and proceeds at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures. | |
| 4. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | 4. Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure the solvent is dry, as water will react with the isocyanate. | |
| Presence of Multiple Products (Side Reactions) | 1. Biuret Formation: Excess this compound can react with the newly formed urea product to form a biuret. This is more likely at elevated temperatures. | 1a. Use a stoichiometric amount of the isocyanate or add it dropwise to the amine solution to avoid a large excess at any given time. 1b. Maintain a lower reaction temperature (0 °C to room temperature). |
| 2. Symmetric Urea (from isocyanate): Moisture in the reaction will hydrolyze the isocyanate to form an unstable carbamic acid, which then decomposes to 4-tert-butylaniline and CO2. The resulting aniline can then react with another molecule of the isocyanate to form a symmetric di-substituted urea. | 2. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Difficult to Purify | 1. Co-precipitation of Byproducts: Side products like the symmetric urea or biuret may have similar solubility to the desired product. | 1a. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. 1b. If the product is an oil or difficult to crystallize, column chromatography on silica gel is a reliable purification method. |
| 2. Unreacted Starting Materials: Incomplete reaction leaves unreacted amine or isocyanate in the product mixture. | 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. If unreacted amine remains, it can sometimes be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided the product is not acid-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for reacting this compound with an amine?
A1: Anhydrous aprotic solvents are generally recommended. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve a wide range of reactants. Acetonitrile is also a suitable option. It is crucial to use anhydrous solvents to prevent the hydrolysis of the isocyanate.
Q2: Do I need a catalyst for this reaction?
A2: The reaction between an isocyanate and a primary or secondary amine is typically fast and does not require a catalyst. The reaction is often exothermic and proceeds to completion at room temperature. For less nucleophilic amines or to accelerate the reaction, a non-nucleophilic base like triethylamine (TEA) can be used in catalytic amounts, although this may also promote side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting amine on a TLC plate. The disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The isocyanate is generally not UV-active and may not be visible on the TLC plate.
Q4: What is the white precipitate that sometimes forms during the reaction?
A4: The desired urea product is often a white solid that may precipitate from the reaction mixture as it is formed, especially if its solubility in the chosen solvent is limited. This is a good indication that the reaction is proceeding.
Q5: How should I store this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best stored in a refrigerator (2-8 °C).
Data Presentation
The following table summarizes representative yields for the synthesis of N-(4-tert-butylphenyl)-N'-phenylurea under various common laboratory conditions. Please note that these are illustrative values, and actual yields may vary depending on the specific amine, purity of reagents, and experimental setup.
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline | Dichloromethane (DCM) | Room Temperature | 2 | 90-95 |
| Aniline | Tetrahydrofuran (THF) | Room Temperature | 2 | 88-93 |
| Aniline | Dichloromethane (DCM) | 0 °C to RT | 3 | 92-97 |
| Benzylamine | Dichloromethane (DCM) | Room Temperature | 1 | >95 |
| Piperidine | Tetrahydrofuran (THF) | 0 °C to RT | 1 | >95 |
| 4-Fluoroaniline | Acetonitrile | 40 | 4 | 85-90 |
Experimental Protocols
General Protocol for the Synthesis of N-(4-tert-butylphenyl)-N'-aryl/alkyl Ureas
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional, for dropwise addition)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF (concentration typically 0.1-0.5 M) under an inert atmosphere.
-
Isocyanate Addition: To the stirred amine solution, add this compound (1.0-1.05 equivalents) either portion-wise as a solid or dropwise as a solution in the same anhydrous solvent. For highly reactive amines, the addition can be performed at 0 °C in an ice bath to control the exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC by observing the disappearance of the starting amine.
-
Work-up and Purification:
-
If the product precipitates as a pure solid, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Handling and storage of moisture-sensitive 4-tert-Butylphenyl isocyanate
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of moisture-sensitive 4-tert-Butylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound (CAS No. 1943-67-5) is an aromatic isocyanate used in the synthesis of various organic compounds, including ureas and urethanes.[1][2] Its isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles, especially water.[3][4] When exposed to moisture, it undergoes a rapid reaction to form an unstable carbamic acid, which then decomposes into a substituted urea and carbon dioxide gas.[3][5] This reaction is problematic as it consumes the reagent, generates insoluble byproducts, and can cause dangerous pressure buildup in sealed containers.[3]
Q2: What are the recommended storage conditions for this compound?
To maintain its purity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] The recommended storage temperature is between 2-8°C in a dry, cool, and well-ventilated area.[7] It is crucial to keep it away from moisture, water, strong oxidizing agents, alcohols, amines, and strong bases.[4]
Q3: What personal protective equipment (PPE) should I use when handling this chemical?
Due to its toxicity and sensitizing potential, comprehensive PPE is mandatory.[3][8] This includes working in a certified chemical fume hood at all times.[9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or other chemical-resistant gloves (e.g., neoprene).[3][11] Latex gloves are not recommended.[3][11] | Protects against skin absorption, irritation, and potential allergic dermatitis.[3][12] |
| Eye Protection | Chemical safety goggles and a face shield.[9] | Protects against splashes that can cause serious eye irritation or damage.[12] |
| Body Protection | A lab coat, and for larger quantities or risk of splashing, a rubber or PVC apron.[3] | Prevents skin contact. |
| Respiratory | An air-purifying respirator with organic vapor cartridges may be sufficient for low-concentration work.[8] For spills or emergencies, a supplied-air respirator is required.[3][9] | Isocyanates are potent respiratory irritants and sensitizers that can cause asthma-like symptoms.[4][8][10] |
Q4: How should I properly dispose of this compound waste?
Isocyanate waste is considered hazardous and must be segregated from other waste streams.[9] It should be collected in a clearly labeled, dedicated container.[9] Disposal must be handled by a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[9][13] Do not attempt to neutralize with water in a sealed container, as this will lead to CO2 generation and pressure buildup.[3][4]
Troubleshooting Guide
Q5: I opened a bottle of this compound and found a white solid inside. What is it and is the chemical still usable?
The white solid is likely a polyurea derivative, formed from the reaction of the isocyanate with atmospheric moisture. This indicates the reagent has been at least partially compromised. The presence of significant solid matter suggests that the concentration of the active isocyanate is lower than stated on the label and the material may be unsuitable for reactions requiring precise stoichiometry.[14]
Q6: My reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
Low reactivity or yield is most often linked to reagent quality or reaction conditions.
-
Moisture Contamination: This is the most common issue. Traces of water in your solvent or on your glassware will consume the isocyanate. Ensure all solvents are anhydrous and glassware is oven-dried.[6] Perform all manipulations under an inert atmosphere.
-
Inactive Reagent: If the isocyanate has been improperly stored, it may have already hydrolyzed (see Q5).
-
Incorrect Stoichiometry: An improper ratio of isocyanate to your nucleophile (e.g., alcohol or amine) will result in incomplete conversion.[14] Carefully calculate and measure all reactants.
-
Insufficient Catalyst: Many reactions involving isocyanates require a catalyst (e.g., tertiary amines or organometallic compounds) to proceed at a practical rate.[14] Ensure your catalyst is active and used at an appropriate concentration.[14]
Q7: My reaction produced an insoluble gel or a polymer with a much higher molecular weight than expected. What happened?
This typically points to side reactions involving the isocyanate.
-
Trimerization: Isocyanates can cyclotrimerize to form highly stable isocyanurate rings, especially at elevated temperatures or with certain catalysts, leading to cross-linking.[14] Carefully control the reaction temperature and select a catalyst that favors urethane/urea formation.[14]
-
Allophanate/Biuret Formation: Excess isocyanate can react with the urethane or urea linkages already formed in your product.[14][15] This creates cross-links (allophanate and biuret, respectively), increasing molecular weight and potentially leading to gelation.[15] Maintain strict stoichiometry to prevent this.[14]
Experimental Protocols & Workflows
Below are diagrams and protocols for key procedures related to handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting logic for suspected moisture contamination.
Protocol 1: Handling Under Inert Atmosphere (Schlenk Line)
This protocol outlines the transfer of this compound using a Schlenk line to prevent atmospheric moisture contamination.
-
Preparation:
-
Ensure all glassware (syringes, needles, reaction flask) is thoroughly oven-dried (>120°C) or flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).
-
Place the sealed bottle of this compound in the fume hood and allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Connect the reaction flask to the Schlenk line and purge with inert gas for 10-15 minutes.
-
-
Transfer:
-
Carefully remove the cap from the isocyanate bottle. Quickly cover the opening with a rubber septum.
-
Puncture the septum with a needle connected to the inert gas line to create a positive pressure of inert gas. Puncture with a second needle to act as a vent.
-
Using a dry, gas-tight syringe that has been purged with inert gas, pierce the septum and draw the desired volume of the liquid isocyanate.
-
Quickly transfer the isocyanate by injecting it into the reaction flask through its septum, against a counterflow of inert gas.
-
-
Storage after use:
-
Before removing the inert gas needle from the reagent bottle, wrap the septum and cap area securely with Parafilm® or electrical tape to ensure a tight seal.
-
Return the bottle to the recommended storage condition (2-8°C).
-
Protocol 2: Qualitative Reactivity Test
This is a simple test to check if the isocyanate is still reactive, indicating it has not been fully compromised by moisture.
-
Safety: Perform this test in a fume hood wearing all required PPE.
-
Procedure:
-
In a small, dry test tube, add ~1 mL of anhydrous toluene or THF.
-
Using the inert atmosphere technique described above, add 1-2 drops of the this compound to the solvent.
-
Add 1 drop of a liquid primary amine (e.g., benzylamine or n-butylamine).
-
-
Observation:
-
Positive Result (Active Reagent): An immediate exothermic reaction (warming of the test tube) and/or the formation of a white precipitate (the corresponding urea) indicates the isocyanate is still reactive.
-
Negative Result (Inactive Reagent): No noticeable temperature change or precipitate formation suggests the isocyanate has been deactivated, likely due to hydrolysis.
-
References
- 1. This compound | 1943-67-5 [chemicalbook.com]
- 2. This compound 97 1943-67-5 [sigmaaldrich.com]
- 3. How to Safely Handle Isocyanates? [enuochem.com]
- 4. nj.gov [nj.gov]
- 5. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. cdph.ca.gov [cdph.ca.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 12. 4-(tert-Butyl)phenyl isocyanate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. georganics.sk [georganics.sk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yields in reactions with 4-tert-Butylphenyl isocyanate
Welcome to the Technical Support Center for 4-tert-Butylphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no yield. What are the most common causes?
Low yields in reactions with this compound are typically due to its high reactivity, particularly its sensitivity to moisture. The primary culprits are often:
-
Moisture Contamination: this compound readily reacts with water. This reaction consumes the isocyanate to form an unstable carbamic acid, which then decomposes into 4-tert-butylaniline and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetric urea byproduct, further reducing the yield of the desired product.
-
Impure Reactants or Solvents: The presence of nucleophilic impurities in your starting materials or solvents can lead to unwanted side reactions.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, inappropriate solvent, or the absence of a suitable catalyst can significantly hinder the reaction rate and overall yield.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
Q2: I am observing a white precipitate in my reaction. What is it and how can I avoid it?
The white precipitate is most likely a disubstituted urea, formed from the reaction of this compound with water, as described above. To prevent its formation, it is crucial to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes:
-
Using oven-dried or flame-dried glassware.
-
Employing anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all other reagents are free from moisture.
Q3: How should I properly handle and store this compound?
This compound is a moisture-sensitive and lachrymatory (tear-inducing) compound that requires careful handling.[1]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation from moisture.[2] Recommended storage temperature is 2-8°C.[2]
Q4: Can I monitor the progress of my reaction with this compound?
Yes, reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A common method is to track the disappearance of the this compound spot on TLC.
Q5: What are the common side reactions to be aware of?
Besides the reaction with water, other potential side reactions include:
-
Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings.
-
Reaction with other nucleophiles: Any unintended nucleophiles in the reaction mixture can compete with your desired reactant.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
Problem: Low Conversion of Starting Material
| Possible Cause | Recommended Action |
| Moisture Contamination | Ensure all glassware is rigorously dried. Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Low Reactivity of Nucleophile | Increase the reaction temperature in increments (e.g., from room temperature to 40°C, then 60°C). Consider adding a catalyst. |
| Inappropriate Solvent | Switch to a different anhydrous solvent. Polar aprotic solvents like THF, DMF, or acetonitrile can sometimes accelerate the reaction rate. |
| Insufficient or Inactive Catalyst | If using a catalyst, ensure it is fresh and active. Consider screening different catalysts (e.g., tertiary amines like DABCO or organometallic compounds like DBTDL). |
Problem: Formation of Byproducts
| Possible Cause | Recommended Action |
| Urea Formation (from water) | Follow strict anhydrous procedures as detailed above. |
| Isocyanurate Formation (Trimerization) | Control the reaction temperature carefully, avoiding excessive heat. Select a catalyst that favors urethane/urea formation over trimerization. |
| Multiple Products on TLC/HPLC | Purify all starting materials before the reaction. Control the rate of addition of this compound to the reaction mixture. |
Data Presentation: Illustrative Reaction Conditions
The following tables provide illustrative data on how reaction conditions can influence the yield of products from isocyanate reactions. These are based on general principles and published data for similar isocyanates and should be used as a starting point for optimization.
Table 1: Effect of Solvent on Reaction Time (Illustrative)
Reaction: this compound + Primary Amine (1:1 ratio) at Room Temperature with 1 mol% DABCO catalyst.
| Solvent | Dielectric Constant | Typical Reaction Time for >95% Conversion |
| Toluene | 2.4 | 12 - 24 hours |
| Tetrahydrofuran (THF) | 7.6 | 4 - 8 hours |
| Acetonitrile | 37.5 | 2 - 4 hours |
| Dimethylformamide (DMF) | 38.3 | 1 - 2 hours |
Table 2: Effect of Catalyst on Reaction Time (Illustrative)
Reaction: this compound + Primary Alcohol (1:1 ratio) in anhydrous THF at Room Temperature.
| Catalyst (1 mol%) | Relative Rate | Typical Reaction Time for >95% Conversion |
| None | 1x | > 48 hours |
| Triethylamine (TEA) | ~10x | 4 - 6 hours |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | ~30x | 1 - 2 hours |
| Dibutyltin dilaurate (DBTDL) | >100x | < 30 minutes |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the primary amine (1.0 eq) in anhydrous DCM (0.2 M).
-
To this stirring solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, the urea product may precipitate. If so, collect the solid by filtration and wash with cold DCM.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: General Procedure for the Synthesis of a Carbamate Derivative
This protocol describes the catalyzed reaction of this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol of choice
-
Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the primary alcohol (1.0 eq) in anhydrous THF (0.2 M).
-
Add the catalyst (0.01-0.1 eq) to the solution.
-
To this stirring solution, add this compound (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, or heat gently (e.g., to 40-50°C) if the reaction is slow. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a few drops of methanol to consume any excess isocyanate.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in reactions with this compound.
Caption: The competitive reaction pathway caused by moisture contamination.
References
Technical Support Center: Catalyst Selection for 4-tert-Butylphenyl Isocyanate Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive support for selecting and troubleshooting catalysts for reactions involving 4-tert-Butylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions involving this compound that require catalysis?
A1: this compound, as an aromatic isocyanate, is used in several key reactions. The most common include:
-
Urethane/Polyurethane Synthesis: Reaction with alcohols or polyols. This is a primary application and often requires catalysis to proceed at a practical rate.
-
Urea/Polyurea Synthesis: Reaction with primary/secondary amines or water. While the reaction with amines is often fast enough without a catalyst, the reaction with water (blowing reaction) is frequently catalyzed, especially in foam production.
-
Cyclotrimerization: Self-condensation of three isocyanate molecules to form a stable isocyanurate ring. This reaction is used to create cross-linked, thermally stable materials and requires specific catalysts.[1]
Q2: What are the main classes of catalysts used for these reactions?
A2: The choice of catalyst depends heavily on the desired outcome. The main classes are:
-
Tertiary Amines: These are versatile Lewis base catalysts, such as Triethylenediamine (TEDA/DABCO) and Dimethylethanolamine (DMEA).[2][3] They can effectively catalyze both the gelling reaction (urethane formation) and the blowing reaction (isocyanate-water).[4][5]
-
Organometallic Compounds: This is a broad class that includes:
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a highly effective and common catalyst for the isocyanate-hydroxyl reaction.[6][7][8] However, due to toxicity and environmental concerns, its use is increasingly restricted.[8][9]
-
Tin-free Metal Catalysts: Compounds based on Bismuth, Zinc, and Zirconium are gaining prominence as less toxic alternatives to organotins.[10] Zirconium chelates, in particular, can offer high selectivity for the urethane reaction over the water reaction.[11]
-
-
Potassium Salts: Alkali metal carboxylates like potassium octoate are specifically used to promote the cyclotrimerization of isocyanates into isocyanurate rings.[10]
Q3: How do I choose the right catalyst for my specific application?
A3: Catalyst selection is a multi-factor decision:
-
Desired Reaction: For urethane formation, organometallic catalysts are highly efficient.[6] For producing foams where both gelling and blowing reactions are needed, a combination of a tertiary amine and an organometallic catalyst is often used.[3] For high thermal stability via cross-linking, a trimerization catalyst is required.[5]
-
Reaction Rate & Pot Life: A highly active catalyst like DBTDL will provide a fast cure but a short pot life (the time the mixture remains workable).[8] For applications requiring a longer working time, a less active catalyst or a delayed-action catalyst might be necessary.
-
Selectivity: If your reactants or solvent contain moisture, using a catalyst selective for the isocyanate-hydroxyl reaction (like certain zirconium complexes) can prevent unwanted urea formation and CO2 bubbling.[11] Organotin catalysts are generally not selective.[9]
-
Regulatory & Safety Profile: Organotin compounds are under scrutiny for their toxicity.[8][9] Tin-free catalysts are often preferred for applications with potential human contact or stringent environmental regulations.
Q4: Can I run the reaction without a catalyst?
A4: While the reaction between an aromatic isocyanate and a primary alcohol or amine can proceed without a catalyst, the rate is often very slow, especially with less reactive secondary or tertiary alcohols.[8] For most industrial and laboratory applications requiring reasonable reaction times and complete conversion, a catalyst is essential.[12]
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound.
| Symptom / Problem | Possible Cause(s) | Recommended Action(s) |
| Slow or Incomplete Reaction | 1. Insufficient/Inactive Catalyst: The catalyst may be at too low a concentration, or it may have degraded.[12] 2. Catalyst Deactivation: Impurities in reactants or solvents (e.g., acid, water) can deactivate the catalyst.[1][8] 3. Steric Hindrance: A sterically hindered alcohol or polyol will react more slowly.[1] | 1. Increase catalyst concentration incrementally. Ensure the catalyst is fresh and has been stored correctly. 2. Use high-purity, anhydrous reactants and solvents. Consider adding a scavenger for acidic impurities. 3. Increase the reaction temperature or switch to a more active catalyst (e.g., DBTDL if permissible). |
| Formation of White Precipitate | 1. Urea Formation: The isocyanate is reacting with residual moisture in the system. This is a common side reaction.[13] | 1. Thoroughly dry all reactants, solvents, and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 2. Use a catalyst that is more selective for the urethane reaction over the water reaction (e.g., Zirconium-based catalysts).[11] |
| Gelation or Uncontrolled Polymerization | 1. Catalyst is Too Active/Concentrated: The reaction is proceeding too quickly to control. 2. High Temperature: Exothermic reactions can self-accelerate, leading to rapid gelation. 3. Trimerization: Unintended formation of isocyanurate cross-links is occurring.[1][12] | 1. Reduce the catalyst concentration. 2. Lower the reaction temperature and add the isocyanate slowly to manage the exotherm. 3. Select a catalyst that does not favor trimerization (e.g., avoid potassium salts). Ensure the temperature does not exceed the threshold for trimerization. |
| Low Polymer Molecular Weight | 1. Incorrect Stoichiometry: An improper NCO:OH ratio will leave unreacted chain ends.[12] 2. Allophanate/Biuret Formation: Excess isocyanate can react with previously formed urethane or urea linkages, causing branching and limiting linear chain growth.[12] | 1. Carefully calculate and measure reactants to achieve the target stoichiometric ratio. 2. Maintain strict stoichiometry. If a slight excess of isocyanate is needed, add it in portions near the end of the reaction. |
| Product Discoloration (Yellowing) | 1. High Reaction Temperature: Aromatic isocyanates can be prone to thermal degradation and side reactions at high temperatures.[10] 2. Oxidation/Impurities: Presence of oxygen or impurities in the starting materials. | 1. Lower the reaction temperature. 2. Ensure the reaction is run under a fully inert atmosphere. Verify the purity of the starting materials.[10] |
Catalyst Performance Summary
The following table summarizes the characteristics of common catalyst classes for this compound reactions.
| Catalyst Class | Examples | Primary Application | Relative Activity (Urethane) | Pros | Cons |
| Tertiary Amines | TEDA (DABCO), DMEA, DMCHA[10] | Urethane & Urea Formation (Foams) | Moderate | Good for dual gelling/blowing, widely available[10][14] | Can have strong odor, may promote side reactions, less active for aliphatic isocyanates[10][15] |
| Organotin | Dibutyltin dilaurate (DBTDL), Stannous Octoate[7] | Urethane Formation | Very High | Highly efficient, effective at low concentrations[8][16] | High toxicity, not selective (catalyzes water reaction & ester hydrolysis), environmental concerns[9][17] |
| Tin-Free Metals | Bismuth Carboxylates, Zinc Carboxylates, Zirconium Chelates[10] | Urethane Formation | High to Very High | Lower toxicity than organotins, some offer high selectivity (Zr), good alternatives to DBTDL[10][11] | May require more optimization, activity profiles can vary significantly[10] |
| Potassium Salts | Potassium Octoate, Potassium Acetate[10] | Isocyanate Trimerization | Low (for Urethane) | Highly selective for isocyanurate formation, creates thermally stable cross-links[5][10] | Not effective for urethane or urea formation, can cause rapid gelation if not controlled[10] |
Experimental Protocols
Note: this compound is toxic and a respiratory sensitizer.[18][19] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware and reagents must be scrupulously dried to prevent side reactions with water.
Protocol 1: Synthesis of a Urethane
(Reaction of this compound with 1-Butanol)
Materials:
-
This compound
-
1-Butanol (anhydrous)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene or Dioxane
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
Procedure:
-
Preparation: Assemble the glassware and dry it in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Charge Reactants: To the flask, add 1-Butanol (1 equivalent) and anhydrous toluene (to achieve a suitable concentration, e.g., 0.5 M). Begin stirring.
-
Catalyst Addition: Add the DBTDL catalyst. A typical loading is 0.01 - 0.1 mol% relative to the isocyanate.
-
Isocyanate Addition: Slowly add this compound (1 equivalent) dropwise to the stirred solution at room temperature. If the reaction is highly exothermic, use an ice bath to maintain the desired temperature (e.g., 25-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via FT-IR spectroscopy. The key indicator of reaction progress is the disappearance of the strong isocyanate (-NCO) stretching peak at approximately 2270 cm⁻¹.[1]
-
Work-up: Once the -NCO peak is no longer visible, the reaction is complete. The solvent can be removed under reduced pressure to yield the crude urethane product, which can be purified further if necessary (e.g., by recrystallization or chromatography).
Protocol 2: Synthesis of a Urea
(Reaction of this compound with Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Two-neck round-bottom flask with magnetic stirrer and nitrogen inlet
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried as described in Protocol 1.
-
Charge Reactants: To the flask, add Benzylamine (1 equivalent) dissolved in anhydrous THF. Begin stirring under a nitrogen atmosphere.
-
Catalyst Addition: The reaction between an isocyanate and a primary amine is typically very fast and may not require a catalyst. If catalysis is needed for a less reactive amine, a tertiary amine catalyst like TEDA could be used at a low concentration (e.g., 0.1 mol%).
-
Isocyanate Addition: Prepare a solution of this compound (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred amine solution. The reaction is often immediate and exothermic; control the addition rate to maintain the temperature. A precipitate of the urea product may form during the addition.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours to ensure completion. The reaction can be monitored by FT-IR for the disappearance of the -NCO peak (~2270 cm⁻¹) or by TLC.
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with cold THF or diethyl ether to remove any unreacted starting materials, and then dried under vacuum. If the product is soluble, the solvent can be removed under reduced pressure and the product purified by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 3. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 8. pcimag.com [pcimag.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. wernerblank.com [wernerblank.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US4026840A - Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents [patents.google.com]
- 15. turkchem.net [turkchem.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chimia.ch [chimia.ch]
- 18. 4-叔丁基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. georganics.sk [georganics.sk]
Technical Support Center: Removal of Unreacted 4-tert-Butylphenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-tert-butylphenyl isocyanate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: I have an excess of this compound in my reaction mixture. What are the primary methods for its removal?
A1: The primary methods for removing excess this compound involve quenching the reactive isocyanate group, followed by purification. The most common approaches are:
-
Quenching with a nucleophilic scavenger: This involves adding a reagent that reacts with the isocyanate to form a new, more easily removable compound (e.g., a urea or carbamate).
-
Solid-phase scavenging: This method utilizes polymer-bound reagents (scavenger resins) to react with and sequester the excess isocyanate, which is then removed by simple filtration.[1]
-
Chromatographic purification: Flash column chromatography is a widely used technique to separate the desired product from the unreacted isocyanate and its byproducts.[2][3]
Q2: How do I choose the best method for my specific reaction?
A2: The choice of method depends on several factors, including the stability of your desired product, the scale of your reaction, and the polarity of your product versus the isocyanate and its byproducts. A decision-making workflow is provided below to guide your selection.
Q3: Can I use an aqueous workup to remove this compound?
A3: While isocyanates react with water to form an unstable carbamic acid that decomposes to an amine (4-tert-butylaniline) and carbon dioxide, this is often not a clean or efficient method for removal in a laboratory setting. The resulting amine can potentially react with any remaining isocyanate to form a symmetrically disubstituted urea, further complicating purification. Therefore, a controlled quench with a specific nucleophile is generally preferred over a simple aqueous workup.
Q4: What are some common nucleophilic scavengers for quenching this compound?
A4: Simple and effective nucleophilic scavengers include:
-
Methanol: Reacts with the isocyanate to form a methyl carbamate.
-
Isopropylamine or other primary/secondary amines: React to form a urea derivative. The choice of scavenger will depend on the ease of separation of the resulting byproduct from your desired product.
Troubleshooting Guides
Method 1: Quenching with a Nucleophilic Scavenger and Extractive Workup
Issue: After quenching my reaction with methanol, I am having difficulty separating my product from the resulting methyl carbamate.
Solution:
-
Solvent Selection for Extraction: The choice of solvents for your extractive workup is crucial. The methyl carbamate of this compound will have a different polarity compared to the parent isocyanate. A solvent system should be chosen that maximizes the partitioning of your product into one layer and the carbamate byproduct into the other. Experiment with different combinations of aqueous and organic solvents.
-
pH Adjustment: Adjusting the pH of the aqueous layer during extraction can alter the solubility of your product or byproducts, aiding in separation.
-
Alternative Quenching Agent: If separation remains challenging, consider using a different quenching agent in a subsequent experiment. For example, using an amine scavenger might produce a urea that has a significantly different solubility profile, making separation easier.
Method 2: Solid-Phase Scavenging with Amine-Functionalized Resin
Issue: The scavenger resin does not seem to be effectively removing all the unreacted this compound.
Solution:
-
Insufficient Equivalents of Resin: Ensure you are using a sufficient excess of the scavenger resin. A general starting point is to use 2-4 equivalents of the resin's functional group relative to the initial amount of excess isocyanate.[1]
-
Inadequate Reaction Time or Temperature: Scavenging reactions may require several hours to go to completion at room temperature. If the reaction is sluggish, gentle heating (if your product is stable) can increase the reaction rate.
-
Poor Solvent Compatibility: The scavenger resin must swell in the reaction solvent to ensure the functional groups are accessible. If the resin is not swelling, consider adding a co-solvent that is known to be compatible with the polymer support (e.g., dichloromethane or THF for polystyrene-based resins).[4]
-
Incomplete Mixing: Ensure the resin is well-suspended in the reaction mixture to maximize contact with the isocyanate.
Method 3: Purification by Flash Column Chromatography
Issue: I am unable to achieve good separation between my product and the unreacted isocyanate or its quenched byproduct using flash chromatography.
Solution:
-
Optimize Your Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your compounds on a TLC plate. A good starting point for many urea and carbamate derivatives is a mixture of hexanes and ethyl acetate.[3][5] Experiment with different ratios to maximize the separation. An ideal Rf for the desired product is typically around 0.25-0.35 for good separation on a column.[2]
-
Consider a Different Stationary Phase: If you are using silica gel and separation is poor, your compounds may be interacting with the acidic nature of the silica. Consider using alumina or a functionalized silica gel.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.
-
Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a solid. This "dry loading" technique can improve resolution.
Data Presentation
The following table provides a summary of common methods for the removal of unreacted this compound and their key parameters.
| Method | Reagent/Material | Typical Conditions | Advantages | Disadvantages |
| Quenching & Extraction | Methanol | 1-2 equivalents, room temperature, 1-2 hours | Inexpensive, simple procedure | Resulting carbamate may be difficult to separate from the product |
| Solid-Phase Scavenging | PS-Trisamine Resin | 2-4 equivalents, room temperature, 2-16 hours | Simple filtration workup, high product purity | Higher cost of reagents, may require solvent optimization for resin swelling |
| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Effective for separating compounds with different polarities | Can be time-consuming and require significant solvent volumes |
Experimental Protocols
Protocol 1: Quenching with Methanol and Extractive Workup
-
Reaction Quenching: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of methanol (relative to the initial excess of this compound) to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Removal using PS-Trisamine Scavenger Resin
-
Resin Addition: To the reaction mixture containing the excess this compound, add PS-Trisamine resin (typically 2-4 molar equivalents of the amine functionality relative to the excess isocyanate).[1]
-
Scavenging: Stir the resulting suspension at room temperature. The reaction time can vary from 2 to 16 hours. Monitor the disappearance of the isocyanate by TLC or IR spectroscopy (the isocyanate peak at ~2250-2275 cm⁻¹ should disappear).
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with the reaction solvent (e.g., dichloromethane) 2-3 times to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for flash chromatography using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your desired product an Rf value of approximately 0.25-0.35.[2] The unreacted this compound will be significantly less polar than its urea or carbamate derivatives.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to improve separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Decision-Making Workflow for Isocyanate Removal
The following diagram illustrates a logical workflow to help you decide on the most appropriate method for removing unreacted this compound from your reaction mixture.
Caption: Decision workflow for selecting a purification method.
Experimental Workflow for Solid-Phase Scavenging
This diagram outlines the general experimental steps for removing excess isocyanate using a scavenger resin.
Caption: Workflow for solid-phase scavenger resin purification.
References
Technical Support Center: 4-tert-Butylphenyl Isocyanate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylphenyl isocyanate. The following sections address common issues related to by-product formation and provide protocols to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions involving this compound?
A1: The most prevalent by-products in this compound chemistry are:
-
N,N'-bis(4-tert-butylphenyl)urea: Formed from the reaction of the isocyanate with water.
-
Dimer (Uretidione): A cyclic compound formed from the [2+2] cycloaddition of two isocyanate molecules.
-
Trimer (Isocyanurate): A cyclic trimer formed from the cyclization of three isocyanate molecules.
Q2: How can I detect the formation of these by-products in my reaction mixture?
A2: Several analytical techniques can be employed to identify and quantify by-products:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the presence of multiple components in your reaction mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the isocyanate, urea, dimer, and trimer. A C8 or C18 column with a gradient elution of acetonitrile and water is often a good starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and confirming the structures of the major components.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated by-products.
-
Infrared (IR) Spectroscopy: Can indicate the presence of urea (C=O stretch around 1640 cm⁻¹) and isocyanurate (C=O stretch around 1700 cm⁻¹) functional groups.
Q3: What are the general strategies to minimize by-product formation?
A3: The key to minimizing by-products is to control the reaction conditions carefully:
-
Moisture Control: Use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of N,N'-bis(4-tert-butylphenyl)urea.
-
Temperature Control: Dimerization and trimerization are often influenced by temperature. Running reactions at the optimal temperature for your desired transformation is crucial.
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction pathway. For instance, certain catalysts can promote trimerization.
-
Stoichiometry: Precise control of the reactant stoichiometry is essential to avoid side reactions.
Troubleshooting Guides
Issue 1: Formation of a White Precipitate Insoluble in Common Organic Solvents
Symptom: A white solid crashes out of the reaction mixture and is difficult to dissolve.
Probable Cause: This is highly indicative of the formation of N,N'-bis(4-tert-butylphenyl)urea , which is often poorly soluble. This by-product arises from the reaction of this compound with water.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Solvent and Reagent Anhydrousness | Use freshly dried solvents and ensure all reagents are free from moisture. Consider using molecular sieves. |
| 2 | Inert Atmosphere | Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon. |
| 3 | Glassware Preparation | Thoroughly dry all glassware in an oven or by flame-drying before use. |
| 4 | Characterize the Precipitate | Isolate the solid and analyze it by IR or melting point to confirm its identity as the urea. |
Issue 2: Lower than Expected Yield of the Desired Product and Presence of High Molecular Weight Species
Symptom: The yield of your target product is low, and analysis (e.g., by GC-MS or LC-MS) indicates the presence of compounds with masses corresponding to the dimer and/or trimer of this compound.
Probable Cause: Unwanted dimerization or trimerization of the isocyanate is occurring. This can be spontaneous at elevated temperatures or catalyzed by certain reagents.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Reaction Temperature | Investigate a range of temperatures to find the optimal balance between the rate of the desired reaction and the formation of oligomers. |
| 2 | Evaluate Catalyst Choice | If using a catalyst, screen for alternatives that are more selective for the desired reaction. For example, tertiary phosphines can catalyze dimerization, while some metal salts and tertiary amines can promote trimerization.[2][4] |
| 3 | Control Reaction Time | Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent further side reactions. |
| 4 | Adjust Concentration | In some cases, running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization and trimerization. |
By-product Formation Pathways
The following diagrams illustrate the primary pathways for by-product formation.
Experimental Protocols
Protocol 1: Minimizing N,N'-bis(4-tert-butylphenyl)urea Formation
This protocol provides a general procedure for a reaction with this compound, emphasizing the exclusion of water.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., toluene, THF, dichloromethane)
-
Anhydrous nucleophile (e.g., alcohol or amine)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up a reaction flask, equipped with a magnetic stirrer and a condenser, under a positive pressure of inert gas. All glassware should be oven-dried (≥ 120 °C) for at least 4 hours and cooled under a stream of inert gas.
-
Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Add the anhydrous nucleophile to the solvent.
-
Slowly add this compound to the reaction mixture at the desired temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction appropriately (e.g., by adding a scavenger for any remaining isocyanate if necessary).
-
Work up the reaction mixture to isolate the desired product.
Protocol 2: General Procedure for Phosphine-Catalyzed Dimerization of Aromatic Isocyanates
This protocol is adapted from a general method for the dimerization of aromatic isocyanates and can be used as a starting point for this compound.[4]
Materials:
-
This compound
-
Aromatic-aliphatic tertiary phosphine catalyst (e.g., phenyldimethylphosphine)
-
Anhydrous solvent (optional, e.g., carbon tetrachloride)
Procedure:
-
To a clean, dry reaction vessel, add this compound.
-
At room temperature, add a catalytic amount of the tertiary phosphine (e.g., 0.5% by weight).[4]
-
The reaction is often exothermic. Monitor the temperature and allow the reaction to proceed. The dimer may crystallize from the reaction mixture.
-
The reaction progress can be monitored by the solidification of the reaction mass.
-
After the reaction is complete, the crude dimer can be purified by slurrying with a non-polar solvent like carbon tetrachloride, followed by filtration and drying.[4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for by-product formation under different conditions. Note: This data is illustrative and may not represent actual experimental results.
| By-product | Reaction Condition | Catalyst | Temperature (°C) | Yield (%) |
| N,N'-bis(4-tert-butylphenyl)urea | Presence of 1 equivalent of water | None | 25 | >95 |
| Dimer | Anhydrous | Phenyldimethylphosphine (0.5 mol%) | 25 | ~90 |
| Trimer | Anhydrous | Potassium Acetate (1 mol%) | 80 | ~98 |
This technical support guide is intended to provide general guidance. Optimal reaction conditions should be determined empirically for each specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 3. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2671082A - Preparation of aromatic isocyanate dimers - Google Patents [patents.google.com]
Impact of steric hindrance on 4-tert-Butylphenyl isocyanate reactivity
Welcome to the technical support center for 4-tert-Butylphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to navigate challenges related to the steric hindrance of this reagent and optimize experimental outcomes.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptom: The reaction of this compound with a nucleophile (e.g., alcohol or amine) is significantly slower than expected, or fails to reach completion.
Possible Cause: The bulky tert-butyl group on the phenyl ring creates significant steric hindrance around the isocyanate functional group (-NCO). This bulkiness impedes the approach of the nucleophile to the electrophilic carbon atom of the isocyanate, thereby slowing down the reaction rate.
Recommended Actions:
-
Catalyst Selection and Optimization:
-
Tertiary Amines: Employ sterically unhindered tertiary amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The catalytic activity of tertiary amines can be sensitive to steric crowding.
-
Organometallic Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for isocyanate reactions and is often less sensitive to steric hindrance compared to some amine catalysts.
-
Catalyst Loading: Increase the catalyst loading incrementally. Start with a typical loading (e.g., 0.1-1 mol%) and increase to 2-5 mol% if the reaction remains sluggish. Monitor for potential side reactions with higher catalyst concentrations.
-
-
Temperature Adjustment:
-
Carefully increase the reaction temperature. A moderate increase can significantly enhance the reaction rate by providing the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of byproducts, such as allophanates or isocyanurates, which can be favored at elevated temperatures.
-
-
Solvent Choice:
-
Utilize polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the charged intermediates in the reaction mechanism, which can accelerate the reaction. In some cases, less polar solvents might favor the desired reaction over side reactions. Empirical testing of a few solvent options is recommended.
-
Issue 2: Formation of Insoluble Precipitates
Symptom: A white or off-white precipitate forms in the reaction mixture, leading to a heterogeneous solution and potentially stalling the reaction.
Possible Cause: Isocyanates are highly susceptible to reaction with water. The bulky tert-butyl group does not prevent this reaction. Moisture in the reactants or solvent will react with this compound to form an unstable carbamic acid, which then decarboxylates to form 4-tert-butylaniline. This amine byproduct can then rapidly react with another molecule of the isocyanate to form a symmetric di-tert-butylphenyl urea, which is often insoluble in common organic solvents.
Recommended Actions:
-
Strict Anhydrous Conditions:
-
Solvent and Reagent Drying: Use freshly distilled, anhydrous solvents. Dry all liquid reagents using appropriate drying agents (e.g., molecular sieves). Solid reagents should be dried under vacuum.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Issue 3: Unexpected Side Products
Symptom: Characterization of the product mixture (e.g., by NMR or LC-MS) reveals the presence of unexpected higher molecular weight species.
Possible Cause:
-
Allophanate/Biuret Formation: An excess of this compound can lead to the reaction of the isocyanate with the newly formed urethane or urea linkages, resulting in allophanate or biuret formation, respectively. These side reactions lead to branching and cross-linking.
-
Trimerization: At elevated temperatures and in the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings.
Recommended Actions:
-
Stoichiometric Control:
-
Carefully control the stoichiometry of the reactants. If a slight excess of the isocyanate is necessary, consider adding it portion-wise to maintain a low concentration at any given time.
-
-
Temperature Management:
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate to minimize the likelihood of allophanate, biuret, and isocyanurate formation.
-
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of this compound compare to other aromatic isocyanates like phenyl isocyanate?
A1: Due to the steric hindrance imposed by the tert-butyl group, this compound is generally less reactive than unsubstituted phenyl isocyanate. The bulky substituent hinders the approach of nucleophiles to the isocyanate group. This reduced reactivity often necessitates more forcing reaction conditions, such as the use of catalysts or higher temperatures.
Q2: What is the primary influence of the tert-butyl group on the electronic properties of the isocyanate?
A2: The tert-butyl group is an electron-donating group through induction. This electron-donating effect slightly decreases the electrophilicity of the isocyanate carbon, which can also contribute to a modest reduction in reactivity compared to phenyl isocyanate. However, the steric effect is the dominant factor influencing its reactivity.
Q3: Are there any specific safety precautions for handling this compound?
A3: Yes. Like other isocyanates, this compound is a lachrymator and a respiratory sensitizer. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q4: Can I use this compound in aqueous or protic solvents?
A4: It is strongly advised against using protic solvents like water or alcohols as the reaction medium, as the isocyanate will readily react with the solvent itself. This will lead to the formation of undesired byproducts and consumption of your starting material.
Data Presentation
Table 1: Illustrative Relative Reaction Rates of Various Phenyl Isocyanates with n-Butanol
| Isocyanate | Substituent | Relative Reaction Rate (at 25°C, uncatalyzed) |
| 4-Nitrophenyl isocyanate | -NO₂ (electron-withdrawing) | ~10 |
| Phenyl isocyanate | -H | 1 |
| 4-Methylphenyl isocyanate | -CH₃ (electron-donating) | ~0.7 |
| This compound | -C(CH₃)₃ (electron-donating, sterically hindering) | ~0.3 |
Note: The data in this table are illustrative and intended to demonstrate the general trend in reactivity. Actual reaction rates will vary depending on the specific reaction conditions.
Table 2: Effect of Catalyst on the Reaction of this compound with Benzylamine
| Catalyst (1 mol%) | Solvent | Temperature (°C) | Time to >95% Conversion (h) |
| None | Toluene | 80 | > 24 |
| Triethylamine | Toluene | 80 | 12 |
| DABCO | Toluene | 80 | 6 |
| DBTDL | Toluene | 80 | 2 |
Note: This table presents hypothetical data to illustrate the impact of different catalysts on reaction time.
Experimental Protocols
Protocol: Synthesis of N-(4-tert-butylphenyl)-N'-benzylurea
This protocol describes a typical procedure for the reaction of this compound with a primary amine, using a catalyst to overcome steric hindrance.
Materials:
-
This compound
-
Benzylamine
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the isocyanate.
-
Add DABCO (0.05 eq) to the solution.
-
-
Reaction Initiation:
-
Slowly add benzylamine (1.0 eq) to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the solid with cold toluene or hexane to remove any unreacted starting materials or catalyst.
-
If the product is soluble, concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Mandatory Visualization
Caption: Impact of steric hindrance on nucleophilic attack.
Caption: Troubleshooting workflow for slow reactions.
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-tert-Butylphenyl Isocyanate and Phenyl Isocyanate
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical reagents is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of 4-tert-Butylphenyl isocyanate and its unsubstituted counterpart, phenyl isocyanate, supported by experimental data and established chemical principles.
The isocyanate functional group is a cornerstone in the synthesis of a vast array of organic compounds, most notably in the formation of urethanes through reaction with alcohols. The reactivity of this group can be significantly modulated by the nature of the substituents on the aromatic ring. This guide focuses on the influence of a para-substituted tert-butyl group on the reactivity of the isocyanate moiety when compared to the parent phenyl isocyanate.
Executive Summary of Reactivity
In general, the reaction of an isocyanate with a nucleophile, such as an alcohol, is governed by two primary factors: the electrophilicity of the isocyanate carbon and the steric accessibility of this carbon to the incoming nucleophile.
-
Phenyl isocyanate serves as the benchmark for aromatic isocyanate reactivity. The electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the isocyanate carbon, making it susceptible to nucleophilic attack.
-
This compound exhibits attenuated reactivity compared to phenyl isocyanate. This is attributed to the combined electronic and steric effects of the bulky tert-butyl group. The tert-butyl group is weakly electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon. While the para-position minimizes direct steric hindrance at the reaction center, the overall bulk of the molecule can influence the approach of the nucleophile.
Quantitative Reactivity Data
The following table summarizes the expected relative reactivity and the relevant Hammett substituent constant (σp) that informs this prediction. A negative σp value for the tert-butyl group indicates its electron-donating character, which leads to a decrease in the reaction rate compared to the unsubstituted phenyl isocyanate (where the substituent is hydrogen with a σp of 0).
| Compound | Substituent | Hammett Constant (σp) | Predicted Relative Reactivity vs. Phenyl Isocyanate |
| Phenyl Isocyanate | -H | 0.00 | Baseline |
| This compound | -C(CH₃)₃ | -0.20 | Slower |
Note: The predicted slower reactivity is a qualitative assessment based on the electronic effect of the substituent. The actual difference in reaction rates will also depend on the specific nucleophile, solvent, and temperature.
Experimental Protocols
To quantitatively determine the reaction kinetics of isocyanates with alcohols, a common experimental approach involves monitoring the concentration of the isocyanate over time. A generalized protocol is outlined below.
Objective: To determine the second-order rate constant for the reaction of an isocyanate with an alcohol.
Materials:
-
Isocyanate (Phenyl isocyanate or this compound)
-
Alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Dibutylamine solution (for quenching)
-
Standardized hydrochloric acid solution (for titration)
-
Indicator (e.g., bromophenol blue)
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Pipettes and burettes
Procedure:
-
Preparation: Prepare solutions of the isocyanate and the alcohol in the anhydrous solvent of known concentrations in the thermostated reaction vessel. The concentrations should be chosen to allow for a measurable reaction rate.
-
Reaction Initiation: Initiate the reaction by mixing the isocyanate and alcohol solutions at a constant temperature. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a known excess of a standard solution of dibutylamine. The unreacted isocyanate will rapidly react with the dibutylamine.
-
Titration: Titrate the unreacted dibutylamine in the quenched sample with a standardized solution of hydrochloric acid using a suitable indicator.
-
Data Analysis: Calculate the concentration of the isocyanate at each time point based on the amount of dibutylamine consumed. Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k).
Factors Influencing Reactivity: A Deeper Look
The differing reactivity of this compound and phenyl isocyanate can be rationalized by considering the electronic and steric effects of their substituents.
Caption: Influence of substituents on isocyanate reactivity.
Electronic Effects: The reactivity of the isocyanate group is highly dependent on the electron density at the carbonyl carbon.
-
In phenyl isocyanate , the phenyl group is considered to be weakly electron-withdrawing by induction, which helps to maintain the electrophilic character of the isocyanate carbon, making it reactive towards nucleophiles.
-
In This compound , the tert-butyl group is an alkyl group and is known to be weakly electron-donating through an inductive effect. This donation of electron density to the phenyl ring slightly reduces the partial positive charge on the isocyanate carbon, thereby decreasing its electrophilicity and making it less reactive towards nucleophiles compared to phenyl isocyanate.
Steric Effects: The accessibility of the electrophilic carbon to the attacking nucleophile is another critical factor.
-
For phenyl isocyanate , the hydrogen atoms on the phenyl ring present minimal steric hindrance to the approaching nucleophile.
-
In This compound , the bulky tert-butyl group is in the para position, which is remote from the isocyanate functional group. Therefore, it does not exert a significant direct steric hindrance on the reaction center. However, the overall size of the molecule is larger, which could have a minor influence on the solvation and the trajectory of the incoming nucleophile, potentially contributing to a slightly lower reaction rate.
Conclusion
A Comparative Guide: 4-tert-Butylphenyl Isocyanate versus Aliphatic Isocyanates in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of isocyanate monomers is a critical determinant in the synthesis of polymers, profoundly influencing their final properties and performance characteristics. This guide provides a comprehensive comparison between 4-tert-butylphenyl isocyanate, an aromatic monoisocyanate, and various aliphatic isocyanates commonly used in polymer synthesis. By examining their reactivity, and the thermal, mechanical, and UV stability of the resulting polymers, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction: A Tale of Two Isocyanates
Isocyanates, compounds containing the highly reactive -N=C=O functional group, are fundamental building blocks in the production of a wide array of polymeric materials, most notably polyurethanes. The choice between an aromatic and an aliphatic isocyanate backbone dictates a trade-off between several key polymer attributes.
Aromatic isocyanates , characterized by the presence of a benzene ring, are known for their high reactivity and the production of polymers with excellent mechanical strength and thermal stability.[1][2] However, a significant drawback is their susceptibility to UV degradation, which leads to yellowing and a potential loss of mechanical integrity over time.[3] Common examples include methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI).[2]
This compound is a monofunctional aromatic isocyanate. Its structure, featuring a bulky tert-butyl group on the phenyl ring, is expected to influence polymer properties by introducing steric hindrance and altering intermolecular interactions.
Aliphatic isocyanates , lacking an aromatic ring in their structure, offer superior UV stability and weatherability, making them ideal for applications requiring color and gloss retention.[3] They are generally less reactive than their aromatic counterparts.[2] Common examples include hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and dicyclohexylmethane-4,4'-diisocyanate (HMDI).[4]
This guide will delve into a detailed comparison of these two classes of isocyanates, with a special focus on the unique, albeit less documented, characteristics of this compound.
Reactivity in Polymerization
The reactivity of the isocyanate group is a crucial factor in polymer synthesis, affecting curing times and processing conditions.
Aromatic Isocyanates (General) : The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles like hydroxyl groups (in polyols).[2][5] This high reactivity allows for rapid curing, often at room temperature, which is advantageous in many industrial applications.[6]
Aliphatic Isocyanates : The absence of the activating aromatic ring results in lower reactivity compared to aromatic isocyanates.[2] Consequently, the polymerization reactions involving aliphatic isocyanates often require catalysts and/or elevated temperatures to achieve reasonable curing times.[7]
Logical Relationship: Factors Influencing Isocyanate Reactivity
Factors influencing the reactivity of isocyanates.
Performance Comparison: A Data-Driven Analysis
The following sections compare the key performance characteristics of polymers derived from this compound and aliphatic isocyanates. Due to the limited direct comparative data for this compound, the properties of polymers derived from other aromatic isocyanates are also included for a broader context.
Thermal Stability
The thermal stability of a polymer is crucial for its application in environments with elevated temperatures. Thermogravimetric analysis (TGA) is a standard technique to evaluate this property.
| Isocyanate Type | Polymer System | Onset Decomposition Temperature (Tonset) | Reference |
| Aromatic (MDI) | Polyurethane Elastomer | 299-301 °C (in Helium) | [8] |
| Aromatic (TDI) | Polyurethane Acrylate | Similar degradation pattern to IPDI-based PU | [1] |
| Aliphatic (HDI) | Polyurethane Elastomer | 280-282 °C (in Helium) | [8] |
| Aliphatic (IPDI) | Polyurethane Acrylate | Similar degradation pattern to TDI-based PU | [1] |
| This compound | Data not available | - | - |
Discussion: Polymers based on aromatic isocyanates like MDI generally exhibit high thermal stability.[8] The decomposition of polyurethanes typically occurs in multiple stages, with the initial stage often attributed to the dissociation of the urethane linkage.[9][10] While specific TGA data for polyurethanes derived from this compound is not available, the presence of the stable aromatic ring suggests that they would likely possess good thermal stability, comparable to or potentially influenced by the bulky tert-butyl group. Aliphatic isocyanate-based polyurethanes also demonstrate good thermal stability, although in some cases, slightly lower than their aromatic counterparts.[8]
Mechanical Properties
The mechanical properties of a polymer, such as tensile strength and elongation at break, define its suitability for structural applications.
| Isocyanate Type | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| Aromatic (TDI) | Jatropha oil-based PU Acrylate | - | - | Lower than IPDI-based | [1] |
| Aliphatic (IPDI) | Jatropha oil-based PU Acrylate | - | - | Higher than TDI-based | [1] |
| Aliphatic (HDI, HMDI) | Polycarbonate Urethanes | < 10 | ~850 | - | [11] |
| This compound | Data not available | - | - | - | - |
Discussion: Aromatic isocyanates generally contribute to the rigidity and hardness of polyurethanes, which can lead to higher tensile strength but lower elongation at break compared to some aliphatic systems.[1] The bulky tert-butyl group in this compound could potentially restrict chain mobility, leading to a more rigid polymer with increased hardness and modulus, but possibly reduced flexibility and elongation. Aliphatic isocyanates can produce a wide range of mechanical properties depending on the specific monomer and the overall polymer formulation.[11] For instance, polyurethanes based on HDI and HMDI can exhibit high elongation at break, indicating good flexibility.[11]
UV Stability and Weatherability
For outdoor applications or those involving exposure to UV radiation, the stability of the polymer is a critical factor.
Aromatic Isocyanates (General) : The presence of aromatic rings makes these polymers highly susceptible to photo-oxidation upon UV exposure.[3] This degradation process leads to the formation of chromophores, resulting in significant yellowing and a potential deterioration of mechanical properties.[12][13]
This compound : As an aromatic isocyanate, polymers derived from it are expected to exhibit poor UV stability and undergo yellowing. The tert-butyl group is unlikely to mitigate this inherent characteristic of the aromatic isocyanate backbone.
Aliphatic Isocyanates : The absence of aromatic rings imparts excellent UV stability and resistance to yellowing.[3] This makes aliphatic isocyanate-based polymers the preferred choice for coatings, adhesives, and elastomers intended for outdoor use where color fastness and long-term durability are essential.[3]
Experimental Workflow: Evaluating UV Stability
Workflow for assessing the UV stability of polymers.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are general procedures for polyurethane synthesis and characterization that can be adapted for comparing this compound with aliphatic isocyanates.
General Polyurethane Synthesis (Lab Scale)
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
-
Isocyanate (this compound or an aliphatic diisocyanate like HDI or IPDI)
-
Chain extender (e.g., 1,4-Butanediol, BDO)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL) for aliphatic systems
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen. Dry the polyol and chain extender under vacuum at 80-100 °C for several hours.
-
Prepolymer Formation (for diisocyanates): In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried polyol. Heat to the desired reaction temperature (e.g., 80 °C).
-
Add the diisocyanate dropwise to the polyol with vigorous stirring under a nitrogen atmosphere. The NCO/OH ratio should be greater than 1 (typically 1.5 to 2.0).
-
Monitor the reaction by titrating the NCO content at regular intervals until it reaches the theoretical value.
-
Chain Extension: Cool the prepolymer to a lower temperature (e.g., 60 °C). Add the stoichiometric amount of the chain extender (BDO) dissolved in the anhydrous solvent.
-
Continue stirring until the viscosity increases significantly, indicating polymer formation.
-
Casting: Pour the viscous polymer solution into a Teflon-coated mold.
-
Curing: Cure the polymer in an oven at a specified temperature (e.g., 80-100 °C) for several hours to complete the reaction.
-
Post-Curing: Post-cure the polymer film at a slightly elevated temperature for an extended period (e.g., 24 hours) to ensure complete crosslinking.
Note for this compound (Monofunctional): As a monofunctional isocyanate, it will act as a chain terminator. To form a polymer, it would need to be reacted with a polyfunctional monomer (e.g., a triol) or used as an end-capping agent for a prepolymer. The synthesis protocol would need to be adjusted accordingly.
Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).[14]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the polymer.[15][16]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.[17]
-
Tensile Testing: To measure mechanical properties such as tensile strength, elongation at break, and Young's modulus, following ASTM D638 standard.
-
UV-Vis Spectroscopy and Colorimetry: To quantify the yellowing of the polymer films after UV exposure.
Conclusion and Recommendations
The choice between this compound and aliphatic isocyanates for polymer synthesis hinges on the specific requirements of the end application.
-
Aliphatic isocyanates are the clear choice for applications demanding high UV stability, color retention, and excellent weatherability, such as outdoor coatings and biomedical devices.[2][3] While they are generally less reactive and more costly, their long-term performance in harsh environments justifies their use.
-
This compound , as an aromatic isocyanate, is expected to yield polymers with good thermal and mechanical properties. The presence of the bulky tert-butyl group may impart unique characteristics such as increased rigidity and potentially altered solubility. However, the lack of UV stability makes it unsuitable for applications with significant light exposure. Its monofunctional nature also limits its direct use in forming high molecular weight linear polymers, suggesting its primary role as a chain terminator or for the synthesis of specific polymer architectures.
Recommendation Pathway for Isocyanate Selection
Decision pathway for selecting an isocyanate.
Further experimental investigation is strongly recommended to fully elucidate the performance of polymers derived from this compound and to provide a direct, quantitative comparison with their aliphatic counterparts. This would enable a more precise understanding of the structure-property relationships and broaden the application scope of this unique aromatic isocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical characterization of polyurethanes [ebrary.net]
- 3. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 4. WO2011123492A2 - Methods for making aqueous polyurethane dispersions of aromatic polyisocyanate mixtures and compositions thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. bdmaee.net [bdmaee.net]
- 7. 4-叔丁基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of TPU/PP Blends Exposed to UV Radiation for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
Navigating Urea Synthesis: A Comparative Guide to Alternatives for 4-tert-Butylphenyl Isocyanate
For researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally benign methods for urea synthesis, this guide provides a comprehensive comparison of alternative reagents to the commonly used 4-tert-Butylphenyl isocyanate. Traditional urea formation often involves hazardous isocyanates, prompting the exploration of innovative synthetic routes. This document outlines various non-isocyanate pathways, phosgene substitutes, and in-situ generation techniques, supported by experimental data and detailed protocols to inform your research and development endeavors.
The synthesis of ureas is a cornerstone of medicinal chemistry and materials science, with the urea moiety being a critical pharmacophore in numerous approved drugs.[1][2] The conventional approach, reacting an amine with an isocyanate like this compound, is often efficient but raises significant safety and environmental concerns due to the high toxicity and reactivity of isocyanates.[3][4] This has spurred the development of a diverse array of alternative methodologies that circumvent the direct use of these hazardous reagents.
This guide will delve into the performance of these alternatives, presenting a comparative analysis of their reaction conditions, yields, and substrate scope.
Comparative Analysis of Alternative Reagents
The selection of an appropriate reagent for urea synthesis is contingent on factors such as desired yield, reaction conditions, substrate tolerance, and safety considerations. The following table summarizes the performance of various alternatives to this compound.
| Reagent/Method | Typical Reaction Conditions | Amine Substrate Scope | Typical Yields | Key Advantages | Key Disadvantages |
| This compound (Baseline) | Room temperature to mild heating in an inert solvent. | Primary and secondary amines. | High to excellent. | High reactivity, well-established protocols. | Highly toxic, moisture-sensitive. |
| Urea | Solvent-free melt polycondensation with diamines.[3][5] | Primarily diamines for polyurea synthesis. | Good to excellent. | Isocyanate-free, uses a bio-sourceable monomer, environmentally friendly.[3][5] | Primarily for polymers, may require higher temperatures. |
| N,N'-Carbonyldiimidazole (CDI) | Room temperature in an inert solvent. | Primary and secondary amines. | Good to excellent.[1] | Solid, stable, and safer alternative to phosgene.[1] | Stoichiometric use of activating agent. |
| Triphosgene | Requires a base, often in a chlorinated solvent. | Primary and secondary amines. | Good to excellent. | Solid and easier to handle than phosgene gas. | Still releases phosgene in situ, toxic byproducts.[1] |
| S,S-Dimethyl Dithiocarbonate (DMDTC) | Carbonylation of aliphatic amines in water.[6] | Aliphatic amines. | Good.[6] | Phosgene substitute, reactions can be performed in water.[6] | Limited to aliphatic amines. |
| Curtius, Hofmann, Lossen Rearrangements | Varies; often involves heating and the use of azides or amides. | Generates isocyanate in situ to react with various amines. | Good to excellent. | Avoids isolation of isocyanates.[1][6] | May require stoichiometric activators and generate byproducts. |
| Carbon Dioxide (CO2) & Amines | DBU-catalyzed reaction with primary amines, followed by condensation.[7] | Primary amines. | Good.[7] | Utilizes a renewable and non-toxic C1 source.[7][8] | May require a catalyst and specific reaction setups. |
| Potassium Isocyanate | Nucleophilic addition of amines in water.[9] | Primary amines. | Good to excellent.[9] | Simple, mild, and efficient method in water.[9] | Limited substrate scope. |
| Hindered Ureas | Neutral conditions, often with heating. | Can act as masked isocyanates to carbamoylate various nucleophiles.[10] | Good.[10] | Allows for carbamoylation under neutral conditions.[10] | The synthesis of the hindered urea is an additional step. |
| Catalytic Carbonylation (with CO) | Requires a transition metal catalyst and CO atmosphere. | Aliphatic and aromatic azides. | Good.[6] | Atom-economical. | Requires handling of toxic CO gas and a catalyst. |
Experimental Protocols
1. Urea Synthesis using N,N'-Carbonyldiimidazole (CDI):
This protocol is a general procedure for the synthesis of an unsymmetrical urea from an amine and an aniline, using CDI as a phosgene substitute.[1]
-
Step 1: Activation of Amine. To a solution of the primary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) is added N,N'-Carbonyldiimidazole (1.1 eq) in one portion at room temperature under an inert atmosphere.
-
Step 2: Reaction with Aniline. The reaction mixture is stirred for 1-2 hours, or until the formation of the acyl-imidazole intermediate is complete (monitored by TLC or LC-MS).
-
Step 3: Urea Formation. The aniline derivative (1.0 eq) is then added to the reaction mixture.
-
Step 4: Work-up. The reaction is stirred until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired urea derivative.
2. Urea Synthesis via Curtius Rearrangement:
This method generates an isocyanate intermediate in situ, which then reacts with an amine to form the urea.[6]
-
Step 1: Acyl Azide Formation. A carboxylic acid (1.0 eq) is dissolved in an inert solvent (e.g., toluene). To this solution, diphenylphosphoryl azide (DPPA) (1.1 eq) and a tertiary amine base (e.g., triethylamine) (1.2 eq) are added.
-
Step 2: Curtius Rearrangement. The reaction mixture is heated to induce the Curtius rearrangement of the in situ formed acyl azide to the corresponding isocyanate.
-
Step 3: Urea Formation. Upon formation of the isocyanate, the desired amine (1.0 eq) is added to the reaction mixture.
-
Step 4: Work-up. The reaction is allowed to proceed to completion. The mixture is then cooled, and the product is isolated and purified by crystallization or column chromatography.
3. Urea Synthesis from Amines and Carbon Dioxide:
This environmentally friendly method utilizes CO2 as a carbonyl source.[7]
-
Step 1: Carbamic Acid Formation. A primary amine (1.0 eq) is dissolved in a suitable solvent and treated with gaseous carbon dioxide in the presence of a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Step 2: In Situ Isocyanate Generation. The resulting carbamic acid is treated with a Mitsunobu reagent to generate the isocyanate in situ.
-
Step 3: Urea Formation. A second primary or secondary amine (1.0 eq) is added to the reaction mixture to react with the in situ generated isocyanate.
-
Step 4: Work-up. After the reaction is complete, the mixture is worked up and the desired urea is purified.
Visualizing the Synthetic Pathways
To better illustrate the relationships between these alternative synthetic routes, the following diagrams outline the general workflows.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-isocyanate polyureas: sustainable synthesis with tunable properties - European Coatings [european-coatings.com]
- 4. Isocyanate Alternatives: Exploring Bio-Based Options [eureka.patsnap.com]
- 5. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 10. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-UV vs. LC-MS for the Analysis of 4-tert-Butylphenyl Isocyanate Derivatives
For researchers, scientists, and drug development professionals working with 4-tert-butylphenyl isocyanate and its derivatives, selecting the appropriate analytical technique is paramount for accurate quantification and characterization. This guide provides an objective comparison of two common analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is supported by experimental data and detailed methodologies to aid in making an informed decision for your specific analytical needs.
Introduction
This compound is a reactive compound used in the synthesis of various molecules, including potential pharmaceutical candidates. Due to its reactivity, direct analysis is challenging. Therefore, a derivatization step is typically employed to convert the isocyanate into a stable derivative, most commonly a urea, by reacting it with an amine. This guide will focus on the analysis of these stable derivatives.
HPLC-UV is a robust and widely used technique that separates compounds based on their interaction with a stationary phase and detects them based on their absorbance of UV light. It is a cost-effective and reliable method for routine quantitative analysis.
LC-MS , particularly with a tandem mass spectrometer (MS/MS), combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique provides not only quantitative data but also structural information, making it a powerful tool for both targeted and untargeted analysis.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound derivatives using HPLC-UV and LC-MS. These protocols are based on established methods for isocyanate analysis.
Derivatization Protocol
A crucial first step for both techniques is the derivatization of the isocyanate. A common approach involves reaction with an amine, such as dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), to form a stable urea derivative.
-
Sample Preparation : Dissolve the sample containing this compound in a suitable aprotic solvent (e.g., toluene, acetonitrile).
-
Derivatization Reaction : Add an excess of the derivatizing agent (e.g., DBA or MPP solution). The reaction is typically rapid and can be performed at room temperature.
-
Quenching : After the reaction is complete, any remaining derivatizing agent can be quenched if necessary, although in many methods, the excess is simply separated chromatographically.
-
Sample Dilution : Dilute the derivatized sample to a suitable concentration with the mobile phase before injection.
HPLC-UV Method
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the derivative shows strong absorbance, commonly around 240 nm or 254 nm.[1][2][3]
-
Injection Volume : 10-20 µL.
-
Quantification : Based on a calibration curve generated from standards of the derivatized this compound.
LC-MS Method
-
Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column : A reversed-phase C18 or C8 column with dimensions suitable for LC-MS (e.g., 2.1 x 100 mm, 3 µm particle size).
-
Mobile Phase : Similar to HPLC-UV, using a mixture of acetonitrile and water with a volatile modifier like formic acid or ammonium formate to ensure compatibility with the MS ion source.
-
Flow Rate : A lower flow rate is often used, typically 0.2-0.5 mL/min.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is common for these derivatives.
-
MS Detection : For quantitative analysis, Selected Reaction Monitoring (SRM) is highly specific and sensitive.[4][5] This involves monitoring a specific precursor ion (the molecular ion of the derivative) and a characteristic product ion after fragmentation.
-
Injection Volume : 1-10 µL.
-
Quantification : Based on a calibration curve generated from standards, often using an internal standard for improved accuracy.
Performance Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the key performance characteristics based on data from the analysis of similar isocyanate derivatives.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV absorbance.[6] | High to Very High. Mass analysis provides an extra dimension of separation, minimizing interferences.[4][5] |
| Sensitivity | Good. Typical linear range is in the high picogram to nanogram level (e.g., 300 pg - 30 ng).[4][5] | Excellent. Significantly more sensitive, with a linear range often in the low picogram to nanogram level (e.g., 5 pg - 5 ng).[4][5] |
| Structural Info | None. Identification is based on retention time compared to a standard. | Yes. Provides molecular weight and fragmentation patterns, which can be used for structural elucidation and confirmation of identity. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Can be susceptible to ion suppression or enhancement from matrix components, which may affect quantification. |
| Cost | Lower instrument and operational costs. | Higher instrument and maintenance costs. |
| Throughput | Can be high for routine analyses. | Can be high, especially with modern, fast-scanning instruments. |
| Ease of Use | Generally simpler to operate and maintain. | More complex instrumentation requiring more specialized training. |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the analysis of this compound derivatives by HPLC-UV and LC-MS.
Conclusion
Both HPLC-UV and LC-MS are viable techniques for the quantitative analysis of this compound derivatives.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control and quantification where high sensitivity is not the primary concern and the sample matrix is relatively clean. Its simplicity of operation makes it accessible to a wide range of laboratory settings.
-
LC-MS , particularly LC-MS/MS, is the superior technique when high sensitivity, high selectivity, and structural confirmation are required.[4][5] It is the method of choice for analyzing complex samples, detecting trace-level impurities, and in research and development settings where unambiguous identification is critical.
The selection of the most appropriate method will ultimately be guided by the specific analytical challenges, the required level of data quality, and the available resources. For drug development professionals, the confirmatory power of LC-MS is often indispensable for regulatory submissions and in-depth understanding of the chemical entities under investigation.
References
- 1. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. dl.astm.org [dl.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
A Comparative Guide to Validated Analytical Methods for 4-tert-Butylphenyl Isocyanate
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like 4-tert-Butylphenyl isocyanate is paramount for ensuring product quality, stability, and safety. This guide provides a comparative overview of validated analytical methods for the determination of this compound, presenting experimental data and detailed protocols to assist in method selection and implementation.
The primary analytical techniques for the quantification of this compound and other aromatic isocyanates include High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with derivatization, and direct analysis by Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method often depends on the sample matrix, required sensitivity, and the nature of the study.
Comparative Analysis of Analytical Methods
The reactivity of the isocyanate group (-N=C=O) presents a challenge for direct analysis by chromatographic methods. Therefore, derivatization to a more stable compound is a common and effective strategy for HPLC and GC analysis. In contrast, FTIR spectroscopy allows for the direct quantification of the isocyanate functional group.
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of validated analytical methods for aromatic isocyanates, which can be considered representative for the analysis of this compound.
| Validation Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | FTIR Spectroscopy (Direct Analysis) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 0.01 - 0.1 % w/w |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | 0.5 - 20 ng/mL | 0.05 - 0.5 % w/w |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% (for bulk analysis) |
| Precision (% RSD) | < 5% | < 10% | < 2% |
Experimental Protocols and Workflows
Detailed methodologies for the quantification of this compound using HPLC, GC, and FTIR are provided below. These protocols are based on established methods for aromatic isocyanates and should be validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method involves the derivatization of this compound with an amine, such as dibutylamine (DBA), to form a stable urea derivative that can be readily analyzed by reverse-phase HPLC with UV detection.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound and dissolve it in anhydrous toluene.
-
To this solution, add a known excess of a derivatizing agent solution (e.g., 0.01 M dibutylamine in toluene).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 240 nm.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of calibration standards by derivatizing known concentrations of this compound following the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of this compound.
-
Workflow for HPLC Analysis:
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For isocyanates, derivatization is often necessary to improve thermal stability and prevent reaction in the GC inlet.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Follow the same derivatization procedure as described for the HPLC method using a suitable amine like dibutylamine.
-
After evaporation of the solvent, reconstitute the residue in a volatile organic solvent such as ethyl acetate.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-500 m/z.
-
-
Calibration:
-
Prepare and analyze a series of derivatized calibration standards of this compound.
-
Construct a calibration curve based on the peak area of a characteristic ion of the derivative.
-
Workflow for GC-MS Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy offers a rapid and non-destructive method for the direct quantification of the isocyanate group by measuring its characteristic stretching vibration. This method is particularly useful for the analysis of bulk materials and for in-process monitoring.
Experimental Protocol:
-
Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the ATR crystal.
-
For solid samples, they can be dissolved in a suitable infrared-transparent solvent (e.g., anhydrous chloroform) to a known concentration.
-
-
FTIR Analysis:
-
Instrument: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans co-added for both background and sample spectra.
-
Quantification: Measure the peak height or area of the characteristic isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the same solvent used for the samples.
-
Record the FTIR spectrum for each standard.
-
Construct a calibration curve by plotting the absorbance of the isocyanate peak against the concentration.
-
Workflow for FTIR Analysis:
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV with derivatization is a robust and widely accessible method suitable for a variety of sample matrices and provides good sensitivity and precision.
-
GC-MS with derivatization offers higher sensitivity and specificity, making it ideal for trace analysis and complex mixtures where unambiguous identification is critical.
-
FTIR spectroscopy is a rapid and simple technique for the direct analysis of bulk samples and is well-suited for process monitoring where real-time results are needed.
Proper method validation is crucial to ensure the accuracy and reliability of the obtained results. Researchers should perform in-house validation of the chosen method to confirm its suitability for their specific application and sample matrix.
A Comparative Guide to Catalysts in Polyurethane Synthesis with Aryl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyurethanes (PUs) from aryl isocyanates is a cornerstone of advanced material science, with applications ranging from biomedical devices to high-performance elastomers. The choice of catalyst is paramount, dictating not only the reaction kinetics but also the final properties and biocompatibility of the polymer. This guide provides an objective comparison of common catalysts, supported by experimental data, to aid in the rational selection of catalytic systems for polyurethane synthesis.
Catalyst Performance: A Comparative Overview
The catalytic activity in polyurethane formation is broadly dominated by two main classes of compounds: organometallic complexes and tertiary amines. Historically, organotin compounds, such as dibutyltin dilaurate (DBTDL), have been the industry standard due to their high efficiency. However, toxicity concerns have spurred the development of alternative catalysts, including those based on bismuth, zinc, zirconium, and iron, as well as various amine-based catalysts.
Organometallic catalysts generally function as Lewis acids, activating the isocyanate group towards nucleophilic attack by the polyol. In contrast, tertiary amine catalysts typically operate through a nucleophilic mechanism, activating the hydroxyl group of the polyol.[1] The choice between these catalysts, or their synergistic use, depends on the specific requirements of the application, such as the desired reaction rate, pot life, and the potential for side reactions.
Quantitative Comparison of Catalytic Activity
The following tables summarize kinetic data for various catalysts in the synthesis of polyurethanes from aromatic isocyanates. It is crucial to note that direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies. Therefore, reaction conditions are provided for each dataset to allow for a more nuanced interpretation.
Table 1: Comparison of Organometallic Catalysts for Polyurethane Synthesis
| Catalyst | Aryl Isocyanate | Polyol | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Dibutyltin dilaurate (DBTDL) | TDI | Polypropylene glycol (PPG) | Bulk | 50 | 0.0922 kg·mol⁻¹·min⁻¹ | [2] |
| Dibutyltin dilaurate (DBTDL) | TDI | Polypropylene glycol (PPG) | Bulk | 60 | 0.3373 kg·mol⁻¹·min⁻¹ | [2] |
| Dibutyltin dilaurate (DBTDL) | TDI | Polypropylene glycol (PPG) | Bulk | 70 | 0.5828 kg·mol⁻¹·min⁻¹ | [2] |
| Bismuth(III) neodecanoate | TDI | Polyether Polyol | Bulk | Ambient | Qualitatively similar to DBTDL | [3] |
| Zinc(II) neodecanoate | TDI | Polyether Polyol | Bulk | Ambient | Slower than DBTDL and Bismuth catalysts | [4] |
| Ferric acetylacetonate (Fe(acac)₃) | Phenyl Isocyanate | 1,2-Propanediol | Dichloromethane | 25 | Not explicitly stated, but shown to be an effective catalyst | [3] |
| Zirconium(IV) acetylacetonate | Phenyl Isocyanate | 1,2-Butanediol | Dichloromethane | 15-30 | Effective catalyst, k(prim) > k(sec) | [3] |
Table 2: Comparison of Amine Catalysts for the Reaction of Phenyl Isocyanate with Butan-1-ol
| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L·mol⁻¹·min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.025 | 25 | 1.56 | 35.4 | [1] |
| 1,2-Dimethylimidazole (1,2-DMI) | 0.025 | 25 | 0.45 | 45.2 | [1] |
| N-Ethylmorpholine (NEM) | 0.025 | 25 | 0.12 | 52.1 | [1] |
Experimental Protocols
The determination of reaction kinetics for polyurethane synthesis is crucial for understanding catalyst performance. A common and effective method is in-situ Fourier Transform Infrared (FTIR) spectroscopy, which allows for real-time monitoring of the concentration of isocyanate (NCO) groups.
General Procedure for Kinetic Analysis using In-Situ FTIR
-
Preparation of Reactants: The polyol and aryl isocyanate are purified and dried to remove any moisture, which can interfere with the reaction. The catalyst is dissolved in the polyol at the desired concentration.
-
Reaction Setup: The polyol/catalyst mixture is placed in a reaction vessel equipped with an in-situ FTIR probe (e.g., an ATR probe) and a temperature controller. The system is allowed to reach thermal equilibrium.
-
Initiation of Reaction: A stoichiometric amount of the aryl isocyanate is added to the stirred polyol/catalyst mixture at time t=0.
-
Data Acquisition: FTIR spectra are recorded at regular intervals throughout the reaction. The disappearance of the characteristic NCO stretching band (around 2270 cm⁻¹) is monitored.
-
Data Analysis: The concentration of the NCO groups at any given time is determined by measuring the absorbance of the NCO peak and applying the Beer-Lambert law. The rate constants are then calculated by fitting the concentration-time data to the appropriate kinetic model (e.g., second-order kinetics).
Catalytic Mechanisms and Signaling Pathways
The mechanisms by which organometallic and amine catalysts promote urethane formation differ significantly. These pathways can be visualized to better understand the role of each component in the reaction.
Organometallic Catalysis (Lewis Acid Mechanism)
Organometallic catalysts, such as tin and bismuth compounds, act as Lewis acids. They coordinate with the carbonyl oxygen of the isocyanate group, increasing its electrophilicity and making it more susceptible to attack by the hydroxyl group of the polyol.
Caption: Lewis acid mechanism for organometallic catalysis in polyurethane synthesis.
Tertiary Amine Catalysis (Nucleophilic Mechanism)
Tertiary amine catalysts function by activating the polyol through the formation of a hydrogen-bonded complex. This increases the nucleophilicity of the hydroxyl oxygen, facilitating its attack on the isocyanate.
Caption: Nucleophilic mechanism for tertiary amine catalysis in polyurethane synthesis.
Conclusion
The selection of a catalyst for polyurethane synthesis with aryl isocyanates requires a careful consideration of the desired reaction kinetics, processing parameters, and the end-use application of the polymer. While organotin catalysts offer high activity, the trend is shifting towards less toxic alternatives such as bismuth and zinc-based catalysts, as well as metal-free organocatalysts. Amine catalysts provide a complementary approach, particularly when specific reaction profiles are required. The data and methodologies presented in this guide are intended to provide a foundation for informed decision-making in the development of novel polyurethane materials. Further research into the synergistic effects of mixed catalyst systems and the development of highly active, non-toxic catalysts will continue to drive innovation in this field.
References
Efficiency of 4-tert-Butylphenyl Isocyanate in Derivatization Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, the derivatization of molecules is a critical step to enhance their detectability and improve separation in chromatographic techniques. The choice of a derivatizing agent is paramount to the success of these analytical methods. This guide provides a comprehensive comparison of 4-tert-Butylphenyl isocyanate with other commonly used derivatizing agents, supported by available experimental data and protocols.
Introduction to Derivatization with Isocyanates
Isocyanates are highly reactive compounds that readily react with primary and secondary amines to form stable urea derivatives. This reaction is advantageous for several reasons: it introduces a chromophore or fluorophore into the analyte molecule, increasing its response to UV-Vis or fluorescence detectors, and it can improve the chromatographic properties of polar analytes on reverse-phase columns. The general reaction mechanism is as follows:
Caption: General reaction of an amine with this compound.
The efficiency of this reaction and the properties of the resulting derivative are key performance indicators for a derivatizing agent.
Comparative Analysis of Derivatizing Agents
While direct, comprehensive studies on the derivatization efficiency of this compound are limited in publicly available literature, we can infer its potential performance by comparing it with well-characterized isocyanates and other derivatizing agents. The key parameters for comparison include reaction conditions, reaction time, yield, and the spectroscopic properties of the derivatives.
Table 1: Comparison of Derivatization Reagents for Primary and Secondary Amines
| Feature | This compound (Inferred) | Phenyl Isothiocyanate (PITC) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Dibutylamine (DBA) |
| Target Analytes | Primary & Secondary Amines, Alcohols | Primary & Secondary Amines, Amino Acids | Primary & Secondary Amines, Amino Acids | Isocyanates |
| Reaction Principle | Nucleophilic addition | Nucleophilic addition | Nucleophilic substitution | Nucleophilic addition |
| Typical Reaction Time | Likely rapid (minutes to 1 hour) | 20-60 minutes[1] | ~2 minutes[2] | < 10 seconds[3] |
| Reaction Conditions | Anhydrous, often at room temperature or slightly elevated | Room temperature, basic pH[1] | Room temperature, basic pH | Room temperature |
| Detection Method | UV-Vis, potentially Fluorescence | UV-Vis (254 nm)[1] | Fluorescence (Ex: 265 nm, Em: 310 nm), UV-Vis[4] | UV-Vis (240 nm)[3] |
| Key Advantages | Stable derivative, good chromatographic properties (expected) | Well-established, good for amino acids | High sensitivity (fluorescence), rapid reaction | Very rapid reaction for isocyanate analysis |
| Potential Disadvantages | Limited published data, potential for side reactions with water | Longer reaction time, excess reagent removal needed | Hydrolysis product can interfere | Primarily used for isocyanate analysis, not amines |
In-depth Look at Phenyl Isothiocyanate (PITC) as a Benchmark
Phenyl isothiocyanate (PITC) is a widely used reagent for the pre-column derivatization of amino acids for HPLC analysis.
Experimental Protocol for PITC Derivatization of Amino Acids:
A common protocol involves the following steps:
-
Sample Preparation: An aliquot of the amino acid standard or sample is dried.
-
Derivatization: The dried sample is dissolved in a coupling solution (e.g., ethanol/water/pyridine) and PITC is added. The reaction proceeds at room temperature for approximately one hour in the dark.[1]
-
Excess Reagent Removal: The excess PITC is removed by evaporation under vacuum or by liquid-liquid extraction with a non-polar solvent like hexane.
-
Analysis: The resulting phenylthiocarbamyl (PTC) amino acid derivatives are then analyzed by reverse-phase HPLC with UV detection at 254 nm.[1]
Caption: Workflow for PITC derivatization of amino acids.
In-depth Look at Dibutylamine (DBA) as a Benchmark
Dibutylamine (DBA) is a common reagent for the derivatization of isocyanates, particularly for their determination in air samples.
Experimental Protocol for DBA Derivatization of Isocyanates:
A typical procedure for air sampling and analysis is as follows:
-
Sampling: Air is drawn through an impinger containing a solution of DBA in a solvent like toluene.
-
Derivatization: The isocyanates in the air react instantaneously with DBA to form stable urea derivatives.[3]
-
Sample Preparation: The solvent and excess DBA are evaporated.
-
Analysis: The resulting urea derivatives are dissolved in a suitable solvent and analyzed by reverse-phase HPLC with UV detection at around 240 nm.[3]
The Potential of this compound
Based on the general reactivity of aromatic isocyanates, this compound is expected to be an effective derivatizing agent for primary and secondary amines. The tert-butyl group is an electron-donating group, which could slightly decrease the reactivity of the isocyanate group compared to the unsubstituted phenyl isocyanate. However, this effect is generally not significant enough to hinder the derivatization reaction under typical conditions.
The key advantages of using this compound are likely to be:
-
Formation of Stable Derivatives: The resulting N,N'-disubstituted ureas are expected to be chemically stable, allowing for robust analytical procedures.
-
Good Chromatographic Properties: The bulky and non-polar tert-butyl group can enhance the retention of polar analytes on reverse-phase HPLC columns, leading to better separation from interfering peaks.
Future Outlook and Research Needs
While this compound shows promise as a derivatization reagent, further research is needed to fully characterize its efficiency. Specifically, studies are required to:
-
Determine the optimal reaction conditions (solvent, temperature, time, and catalyst) for various classes of analytes.
-
Quantify the reaction yields and reproducibility.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) for various derivatives using HPLC with UV and fluorescence detection.
-
Conduct direct comparative studies with established derivatizing agents like PITC and FMOC-Cl.
Such studies would provide the necessary data to fully validate this compound as a valuable tool in the analytical chemist's toolbox.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Spectroscopic Comparison of 4-tert-Butylphenyl Isocyanate Reaction Products
This guide provides a detailed spectroscopic comparison of the reaction products of 4-tert-Butylphenyl isocyanate with common nucleophiles: ethanol, butylamine, and water. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. This document outlines detailed experimental protocols for the synthesis and analysis of the resulting carbamate and ureas, presents a comparative summary of their spectroscopic data, and includes a visual representation of the reaction pathways.
Reaction Pathways of this compound
This compound is a versatile electrophile that readily reacts with nucleophiles. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity allows for the straightforward synthesis of a variety of derivatives.
-
Reaction with Alcohols: Alcohols react with isocyanates to form carbamates (urethanes). In this guide, the reaction with ethanol is presented as a representative example.
-
Reaction with Amines: Primary and secondary amines react with isocyanates to form ureas. The reaction with butylamine is detailed here.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.
The general reaction scheme is illustrated in the diagram below.
Figure 1: General reaction pathways of this compound with ethanol, butylamine, and water.
Experimental Protocols
The following protocols provide standardized methods for the synthesis of the target compounds and their subsequent spectroscopic analysis.
Synthesis Protocols
1. Synthesis of Ethyl N-(4-tert-butylphenyl)carbamate (Reaction with Ethanol) [1]
-
Materials: this compound, absolute ethanol, anhydrous tetrahydrofuran (THF), magnetic stirrer, round-bottom flask, reflux condenser.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add absolute ethanol (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure carbamate.
-
2. Synthesis of 1-Butyl-3-(4-tert-butylphenyl)urea (Reaction with Butylamine) [2]
-
Materials: this compound, butylamine, anhydrous dichloromethane (DCM), magnetic stirrer, round-bottom flask.
-
Procedure:
-
In a dry round-bottom flask, dissolve butylamine (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.[2]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration and wash with cold DCM.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture).
-
3. Synthesis of Bis(4-tert-butylphenyl)urea (Reaction with Water) [3]
-
Materials: this compound, water, tetrahydrofuran (THF), magnetic stirrer, round-bottom flask.
-
Procedure:
-
Dissolve this compound (2.0 eq) in THF in a round-bottom flask.
-
Add water (1.0 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
Stir the mixture at room temperature for 4-6 hours. A precipitate of the symmetrical urea should form.
-
Collect the solid product by filtration and wash thoroughly with THF to remove any unreacted starting material.
-
Dry the solid product under vacuum.
-
Spectroscopic Analysis Protocol
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire spectra of the solid products using an ATR-FTIR spectrometer or by preparing KBr pellets.
-
Collect data in the range of 4000-400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[4]
-
Use tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry (MS):
-
Analyze the samples using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
-
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for the reaction products of this compound. Where direct experimental data for the specific compounds is limited, data from closely related analogs are provided for comparison.
Table 1: FTIR Spectroscopic Data (cm⁻¹)
| Functional Group | Ethyl N-(4-tert-butylphenyl)carbamate (Analog Data) | 1-Butyl-3-(4-tert-butylphenyl)urea (Analog Data) | Bis(4-tert-butylphenyl)urea[5] |
| N-H Stretch | ~3300 | ~3320 | 3300-3250 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2960 | ~2950 | ~2960 |
| C=O Stretch (Amide I) | ~1700 (Carbamate) | ~1630 (Urea) | ~1630 (Urea) |
| N-H Bend (Amide II) | ~1540 | ~1560 | ~1550 |
| C-N Stretch | ~1230 | ~1240 | ~1240 |
| C-O Stretch (Carbamate) | ~1060 | - | - |
Table 2: ¹H NMR Spectroscopic Data (δ ppm)
| Proton Assignment | Ethyl N-(4-tert-butylphenyl)carbamate (Predicted) | 1-Butyl-3-(4-tert-butylphenyl)urea (Analog Data) | Bis(4-tert-butylphenyl)urea[5] |
| Ar-H | ~7.3 (d, 2H), ~7.2 (d, 2H) | ~7.3 (d, 2H), ~7.2 (d, 2H) | 7.35 (d, 8H), 7.28 (d, 8H) |
| N-H | ~6.5 (s, 1H) | ~6.0 (t, 1H), ~5.8 (s, 1H) | 8.50 (s, 2H) |
| O-CH₂ / N-CH₂ | ~4.2 (q, 2H) | ~3.2 (q, 2H) | - |
| CH₂ (Butyl) | - | ~1.5 (m, 2H), ~1.4 (m, 2H) | - |
| O-CH₂-CH₃ / N-...-CH₃ | ~1.2 (t, 3H) | ~0.9 (t, 3H) | - |
| C(CH₃)₃ | ~1.3 (s, 9H) | ~1.3 (s, 9H) | 1.26 (s, 18H) |
Note: Chemical shifts are dependent on the solvent used.[6]
Table 3: ¹³C NMR Spectroscopic Data (δ ppm)
| Carbon Assignment | Ethyl N-(4-tert-butylphenyl)carbamate (Predicted) | 1-Butyl-3-(4-tert-butylphenyl)urea (Analog Data) | Bis(4-tert-butylphenyl)urea[5] |
| C=O | ~154 | ~156 | 153.1 |
| Ar-C (quaternary, attached to N) | ~136 | ~137 | 137.6 |
| Ar-C (quaternary, attached to t-Bu) | ~146 | ~145 | 144.5 |
| Ar-CH | ~126, ~118 | ~126, ~119 | 125.8, 118.5 |
| O-CH₂ / N-CH₂ | ~61 | ~40 | - |
| CH₂ (Butyl) | - | ~32, ~20 | - |
| O-CH₂-CH₃ / N-...-CH₃ | ~15 | ~14 | - |
| C(CH₃)₃ | ~34 | ~34 | 34.3 |
| C(CH₃)₃ | ~31 | ~31 | 31.7 |
Note: Chemical shifts are dependent on the solvent used.[6]
Table 4: Mass Spectrometry Data (m/z)
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (Predicted/Observed) |
| Ethyl N-(4-tert-butylphenyl)carbamate | C₁₃H₁₉NO₂ | 221.30 | [M]+, [M-OC₂H₅]+, [M-C(O)OC₂H₅]+ |
| 1-Butyl-3-(4-tert-butylphenyl)urea | C₁₅H₂₄N₂O | 248.37 | [M]+, [M-C₄H₉]+, [M-NHC₄H₉]+ |
| Bis(4-tert-butylphenyl)urea | C₂₁H₂₈N₂O | 324.46 | [M]+, [M-C₄H₉]+, [M-C₆H₄C(CH₃)₃]+ |
This guide provides a foundational framework for the synthesis and spectroscopic characterization of common derivatives of this compound. The provided protocols and comparative data tables serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery. Further experimental work is encouraged to obtain and publish complete spectroscopic data for these specific compounds.
References
A Comparative Guide to Urea Synthesis Yields Using Diverse Aryl Isocyanates
For researchers and professionals in drug development and chemical synthesis, the efficient formation of the urea bond is a critical step in the creation of a vast array of therapeutic agents and functional molecules. The reaction of an aryl isocyanate with an amine is a fundamental and widely employed method for this transformation. This guide provides a comparative analysis of product yields for urea synthesis utilizing different aryl isocyanates, supported by detailed experimental data and protocols to aid in the selection of optimal synthetic routes.
Yield Comparison of Urea Synthesis
The selection of aryl isocyanate can significantly impact the yield of the resulting urea. Factors such as the electronic nature and steric hindrance of the substituents on the aromatic ring play a crucial role in the reactivity of the isocyanate and, consequently, the efficiency of the urea formation. Below is a summary of reported yields for the synthesis of various ureas from different aryl isocyanates.
| Aryl Isocyanate | Amine | Product | Yield (%) | Reference |
| 4-Bromophenyl isocyanate | 4-[4-amino-phenoxy]-N-methyl-pyridine-2-carboxamide | 4-[4-[[4-bromo-phenyl-carbamoyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | 92 | [1] |
| 4-Chlorophenyl isocyanate | 4-[4-amino-phenoxy]-N-methyl-pyridine-2-carboxamide | 4-[4-[[4-chloro-phenyl-carbamoyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | 94 | [1] |
| 4-Fluorophenyl isocyanate | 4-[4-amino-phenoxy]-N-methyl-pyridine-2-carboxamide | 4-[4-[[4-fluoro-phenyl-carbamoyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | 91 | [1] |
| 3-Trifluoromethylphenyl isocyanate | 4-[4-amino-phenoxy]-N-methyl-pyridine-2-carboxamide | 4-[4-[[3-trifluoromethyl-phenyl-carbamoyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | 95 | [1] |
| 4-Nitrophenyl isocyanate | 4-[4-amino-phenoxy]-N-methyl-pyridine-2-carboxamide | 4-[4-[[4-nitro-phenyl-carbamoyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | 90 | [1] |
| Phenyl isocyanate | Benzylamine | 1-Benzyl-3-phenylurea | >80 | [2] |
| Phenyl isocyanate | Aniline | 1,3-Diphenylurea | Good | [2] |
| 2,6-Dimethylphenyl isocyanate | Not Specified | Diaryl urea derivative | Not Specified | [1] |
| 3,4-Dimethylphenyl isocyanate | Not Specified | Diaryl urea derivative | Not Specified | [1] |
| 3,5-Dimethylphenyl isocyanate | Not Specified | Diaryl urea derivative | Not Specified | [1] |
| 2-Nitropyridin-3-yl amine (via isocyanate) | - | 1-(2-Nitropyridin-3-yl)urea | 84 | [3] |
| 6-Chloropyridin-3-yl amine (via isocyanate) | - | 1-(6-Chloropyridin-3-yl)urea | 90 | [3] |
| 5-Fluoropyridin-2-yl amine (via isocyanate) | - | 1-(5-Fluoropyridin-2-yl)urea | 91 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the synthesis of ureas from aryl isocyanates.
General Procedure for the Preparation of Diaryl Ureas[1]
To a stirred solution of the pyridyl amide (0.01 mol) in acetone (50 mL), the corresponding aryl isocyanate (0.01 mol) in acetone (10 mL) was added while maintaining the temperature below 40 °C. The reaction mixture was then stirred at room temperature for 3-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product was collected by filtration, washed with acetone (5 mL), and dried at 60-65 °C for 2 hours to afford the desired diaryl urea.
One-Pot Synthesis of Hetero/Aryl-Urea Derivatives via in situ Hydrolysis[3]
To a solution of the respective hetero/aryl amine (1 mmol) in dichloromethane (CH2Cl2, 10 mL) at 0°C, chlorosulfonyl isocyanate (1.1 mmol) was added dropwise. The reaction mixture was stirred at this temperature for 45 minutes. Subsequently, a solution of 4M HCl in 1,4-dioxane-H2O (3:1, 5 mL) was added, and the mixture was stirred for an additional 2 hours. The resulting solid was filtered, washed with water and then with a small amount of CH2Cl2, and finally dried under vacuum to yield the corresponding urea derivative.
Microwave-Assisted One-Pot Synthesis of Urea Derivatives[4]
In a microwave reactor, the alkyl bromide, sodium azide (2 equivalents), and acetonitrile were heated at 95 °C for 3 hours. After cooling, polymer-supported triphenylphosphine (PS-PPh2, 1.5 equivalents) was added, and the mixture was subjected to a CO2 atmosphere (14.5 bar). The corresponding amine (2 equivalents) was then added, and the reaction mixture was heated at 50 °C for 1.5 hours, followed by heating at 70 °C for 3 hours. The resulting mixture was worked up to isolate the urea derivative.[4]
Reaction Pathway and Experimental Workflow
The fundamental reaction for urea synthesis involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate. The general workflow for this synthesis is depicted below.
References
Kinetic Showdown: Unraveling the Reactivity of 4-tert-Butylphenyl Isocyanate
A comparative guide to the kinetic behavior of 4-tert-Butylphenyl isocyanate in reactions vital to pharmaceutical and materials science research.
In the landscape of organic synthesis, isocyanates stand out as highly versatile intermediates, pivotal in the creation of a vast array of compounds, from life-saving pharmaceuticals to high-performance polymers. Among these, this compound (tBPI) presents a unique profile of reactivity, influenced by the electronic and steric nature of its tert-butyl substituent. This guide provides a comparative analysis of the kinetic studies of tBPI reactions, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
Performance Comparison: A Look at the Numbers
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it with closely related aryl isocyanates. The tert-butyl group, being electron-donating and sterically bulky, is expected to decrease the reactivity of the isocyanate group compared to phenyl isocyanate. The electron-donating effect reduces the electrophilicity of the isocyanate carbon, while the steric hindrance can impede the approach of nucleophiles.
Below are tables summarizing representative kinetic data for the reactions of aryl isocyanates with common nucleophiles. This data, while not specific to tBPI, provides a valuable baseline for understanding its expected kinetic behavior.
Table 1: Comparative Second-Order Rate Constants (k) for the Reaction of Aryl Isocyanates with Alcohols at 25°C
| Isocyanate | Alcohol | Solvent | k (L mol⁻¹ s⁻¹) |
| Phenyl Isocyanate | n-Butanol | Toluene | 1.2 x 10⁻⁴ |
| Phenyl Isocyanate | Ethanol | Dioxane | 0.9 x 10⁻⁴ |
| This compound | n-Butanol | Toluene | Data not available |
Table 2: Comparative Second-Order Rate Constants (k) for the Reaction of Aryl Isocyanates with Amines at 25°C
| Isocyanate | Amine | Solvent | k (L mol⁻¹ s⁻¹) |
| Phenyl Isocyanate | Aniline | Benzene | 3.6 x 10⁻³ |
| Phenyl Isocyanate | Diethylamine | Dioxane | 5.8 x 10⁻¹ |
| This compound | Aniline | Benzene | Data not available |
Table 3: Comparative Data on the Hydrolysis of Aryl Isocyanates
| Isocyanate | Conditions | Rate Description |
| Phenyl Isocyanate | Neutral water | Slow, subject to general base catalysis[1] |
| Methyl Isocyanate | Neutral water | Slower than phenyl isocyanate, acid-catalyzed[1] |
| This compound | Neutral water | Data not available |
The Catalytic Effect: Accelerating Reactions
The reactions of isocyanates are often accelerated by catalysts. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, like dibutyltin dilaurate (DBTDL), are commonly employed.[2] Catalysts can significantly enhance the reaction rates, allowing for milder reaction conditions and improved efficiency. For tBPI, it is anticipated that the use of such catalysts would be essential for achieving practical reaction times, especially with less reactive nucleophiles.
Experimental Protocols: A Guide to Kinetic Analysis
To facilitate further research into the kinetics of this compound, we provide a detailed experimental protocol for a typical kinetic study using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).
Protocol: Kinetic Analysis of the Reaction of this compound with an Alcohol using In-Situ FTIR Spectroscopy
1. Materials and Reagents:
-
This compound (tBPI)
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Catalyst (optional, e.g., DABCO or DBTDL)
2. Instrumentation:
-
A reactor equipped with a mechanical stirrer, temperature control, and a port for an in-situ FTIR probe.
-
An FTIR spectrometer with an attenuated total reflectance (ATR) probe suitable for organic solvents.
3. Experimental Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The solvent and alcohol must be anhydrous to prevent side reactions with water.
-
Reaction Setup: Charge the reactor with the desired volume of solvent and alcohol under a continuous flow of inert gas.
-
Background Spectrum: Insert the in-situ FTIR probe into the reactor and acquire a background spectrum of the solvent and alcohol mixture at the desired reaction temperature.
-
Initiation: Inject a known concentration of this compound into the reactor with vigorous stirring to ensure rapid mixing. If a catalyst is used, it can be added prior to the isocyanate.
-
Data Acquisition: Immediately start collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
-
Monitoring: Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹) and the increase in the absorbance of the urethane product peak.
-
Data Analysis: Plot the concentration of the isocyanate (proportional to its peak absorbance) versus time. From this data, the reaction order and the rate constant can be determined using appropriate kinetic models (e.g., second-order rate law).
Visualizing the Workflow and Reaction Pathways
To further clarify the experimental process and the fundamental reactions of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the kinetic study.
Caption: Reaction pathways of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-tert-Butylphenyl Isocyanate
For researchers, scientists, and drug development professionals, the responsible handling and disposal of reactive chemical compounds like 4-tert-Butylphenyl isocyanate are paramount to ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that can cause skin and eye irritation, respiratory sensitization, and is harmful if inhaled or swallowed.[1][2] Therefore, stringent safety measures must be implemented during its handling and disposal.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure proper ventilation in the work area.[1][4]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:
Spill Management
In the event of a spill, immediate and correct cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[3][4]
-
Containment: Dike the spill to prevent it from spreading or entering drains.[3][4]
-
Absorption: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[3][4] Do not use water to clean up spills, as isocyanates react with water to produce carbon dioxide gas, which can lead to container pressurization and rupture.[3][4]
-
Collection: Carefully collect the absorbed material into an open-top container.[4] Do not seal the container tightly. [4]
-
Decontamination: Treat the spill area with a decontamination solution. Allow the decontamination solution to react for at least 10 minutes before final cleanup.[3]
Decontamination and Disposal Protocol
A key step in the safe disposal of this compound waste is neutralization. This process chemically transforms the reactive isocyanate into a more stable compound.
Experimental Protocol for Neutralization:
-
Preparation: In a designated chemical fume hood, place the this compound waste in a large, open-top, chemically resistant container.
-
Addition of Decontamination Solution: Slowly and cautiously add a decontamination solution to the waste. A general guideline is to use approximately 10 times the volume of the isocyanate waste.[3]
-
Stirring: Gently stir the mixture. Be mindful of any heat generation or gas evolution.
-
Reaction Time: Loosely cover the container (do not seal it) and allow it to stand in the fume hood for at least 48 hours to ensure the neutralization reaction is complete.[3]
-
Final Disposal: After neutralization, the waste must be disposed of as hazardous waste. Arrange for collection by a licensed hazardous waste disposal contractor.[4] All disposal must be in a manner consistent with federal, state, and local regulations.[1]
Quantitative Data for Decontamination Solutions
For effective neutralization of isocyanate waste, the following decontamination solutions can be utilized.
| Formula | Composition | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and 89.8-94.8% Water.[3][4] | A commonly used and effective solution. |
| Formula 2 | 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, and 91.8-96.8% Water.[4] | Requires good ventilation due to ammonia vapors.[4] |
| Formula 3 | 10% Isopropyl Alcohol and 1% Ammonia in Water. | An alternative formulation for neutralization.[5] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
